Cgp 36742
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopropyl(butyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMDRQRSGKZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154063 | |
| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123690-78-8 | |
| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGS-742 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123690-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SGS-742 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBZ5UC0RME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The GABA-B Receptor Antagonist CGP 36742: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 36742, also known as (3-aminopropyl-n-butyl)phosphinic acid, is a selective and orally active antagonist of the GABA-B receptor.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realms of cognitive enhancement and antidepressant effects.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the GABA-B receptor, its impact on downstream signaling pathways, and its observed effects in various experimental models.
Core Mechanism: Antagonism of the GABA-B Receptor
The primary mechanism of action of this compound is its competitive antagonism at the GABA-B receptor.[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[4] By blocking the binding of GABA to these receptors, this compound effectively disinhibits neuronal activity.
Quantitative Analysis of Receptor Binding and Activity
The affinity and potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 36 µM | GABA-B Receptor Binding | ||
| EC50 | 0.2 µM | Rat | Somatostatin Release from Hippocampal Synaptosomes |
Table 1: In Vitro Activity of this compound
| Experimental Model | Dosing Regimen | Observed Effect | Reference |
| Forced Swim Test (Mouse) | 10-30 mg/kg, i.p. | Antidepressant-like activity | |
| Olfactory Bulbectomy Model (Rat) | 10 mg/kg, i.p. daily for 14 days | Attenuation of depression-like behavior | |
| Partner Recognition Test (Rat) | Not specified | Improved cognitive performance | |
| Learned Helplessness Paradigm (Rat) | Not specified | Dose-dependent improvement in escape failures | |
| In Vivo Microdialysis (Rat Hippocampus) | 5 mM (local application) | ~150% increase in extracellular somatostatin |
Table 2: In Vivo Efficacy of this compound
Downstream Signaling Pathways
GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits and couple to the Gαi/o family of G-proteins. Upon activation by GABA, the G-protein dissociates, leading to downstream signaling events. This compound, by blocking this initial step, prevents these downstream effects.
Figure 1: GABA-B Receptor Signaling Pathway and the Action of this compound. This diagram illustrates the canonical signaling pathways of presynaptic and postsynaptic GABA-B receptors. This compound acts as an antagonist at these receptors, blocking the downstream inhibitory effects.
Presynaptic Inhibition
At presynaptic terminals, GABA-B receptor activation inhibits the opening of voltage-gated calcium channels (CaV). This reduction in calcium influx leads to a decrease in the release of neurotransmitters. By antagonizing presynaptic GABA-B autoreceptors, this compound can increase the release of GABA itself. Furthermore, by blocking presynaptic GABA-B heteroreceptors, it can enhance the release of other neurotransmitters, such as glutamate (B1630785) and somatostatin.
Postsynaptic Inhibition
Postsynaptically, GABA-B receptor activation leads to the opening of G-protein coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions results in a slow, prolonged hyperpolarization of the neuronal membrane, known as an inhibitory postsynaptic potential (IPSP). This compound blocks this hyperpolarization, thereby increasing the excitability of the postsynaptic neuron. Additionally, postsynaptic GABA-B receptors can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound would also prevent this modulatory effect.
Experimental Protocols
In Vivo Microdialysis for Somatostatin Release in the Rat Hippocampus
This protocol is based on the methodology described in studies investigating the effect of this compound on neurotransmitter release.
1. Animal Preparation:
-
Male Sprague-Dawley rats (350-400 g) are anesthetized with 1% halothane (B1672932) in air.
-
The animal is placed in a stereotaxic frame.
2. Probe Implantation:
-
Microdialysis probes (5 mm long, 0.5-1 mm wide) are bilaterally implanted into the hippocampus. Stereotaxic coordinates are typically A: -5.0 mm, L: ±5.0 mm, V: -8.0 mm from bregma.
-
Probes are inserted slowly over at least 15 minutes to minimize tissue damage.
3. Perfusion and Sample Collection:
-
Following a 60-minute stabilization period post-implantation, the probes are perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected to establish a baseline level of somatostatin.
-
This compound (e.g., 5 mM) is then introduced into the aCSF, and samples are collected at regular intervals.
4. Sample Analysis:
-
Somatostatin concentration in the dialysate is determined using high-performance liquid chromatography-coupled electrospray mass spectrometry (HPLC-MS).
-
Results are expressed as a percentage change from the baseline.
Figure 2: Experimental Workflow for In Vivo Microdialysis. This diagram outlines the key steps involved in a typical in vivo microdialysis experiment to measure neurotransmitter release in response to this compound administration.
Whole-Cell Patch-Clamp Recording in CA1 Pyramidal Neurons
This protocol is a generalized procedure for recording the electrophysiological effects of this compound on hippocampal neurons, as suggested by studies on GABA-B receptor antagonists.
1. Slice Preparation:
-
Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
CA1 pyramidal neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
3. Whole-Cell Recording:
-
Patch pipettes (3-5 MΩ resistance) are filled with an intracellular solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, and Na-GTP).
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the neuron's membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
The neuron's membrane potential is recorded in current-clamp mode, or synaptic currents are recorded in voltage-clamp mode.
4. Drug Application:
-
After obtaining a stable baseline recording, this compound is bath-applied to the slice.
-
Changes in membrane potential, input resistance, and synaptic potentials/currents are recorded and analyzed.
Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Recording. This diagram illustrates the sequential steps of a whole-cell patch-clamp experiment designed to investigate the effects of this compound on neuronal excitability.
Conclusion
This compound exerts its effects primarily through the selective antagonism of GABA-B receptors. This action leads to a disinhibition of neuronal circuits by preventing both presynaptic inhibition of neurotransmitter release and postsynaptic hyperpolarization. The resulting increase in neuronal excitability and modulation of various neurotransmitter systems, including GABA, glutamate, and somatostatin, likely underlies its observed cognitive-enhancing and antidepressant-like properties. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other GABA-B receptor antagonists as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: the first orally active GABAB blocker improves the cognitive performance of mice, rats, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABA(B) receptor antagonist CGP36742 improves learned helplessness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
CGP 36742: A Technical Guide to a GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 36742, also known as SGS-742, is a selective and orally active antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As an antagonist, it blocks the inhibitory effects of GABA at these receptors, leading to a range of downstream neurological effects. Notably, this compound readily crosses the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent. Research has demonstrated its potential in cognitive enhancement, mood regulation, and neuronal plasticity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols for its evaluation, and a summary of its effects in preclinical and clinical studies.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through two main receptor types: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
This compound (3-aminopropyl-n-butyl-phosphinic acid) has emerged as a valuable tool for investigating the physiological roles of GABA-B receptors and as a potential therapeutic agent for conditions associated with cognitive impairment and depression. Its ability to antagonize GABA-B receptors has been shown to enhance cognitive performance, facilitate long-term potentiation (LTP), and exhibit antidepressant-like effects in various animal models.
Pharmacological Profile of this compound
The pharmacological activity of this compound is primarily defined by its selective antagonism at GABA-B receptors.
Data Presentation
| Parameter | Value | Species/System | Reference |
| IC50 | 32 µM | Rat Brain Membranes | [1] |
| 36 µM | Not Specified | [2][3] | |
| Cognitive Enhancement | |||
| Passive Avoidance Test | Improved performance | Mice, Rats | [4][5] |
| Partner-Recognition Test | Improved performance | Rats | |
| Conditional Spatial Color Task | Improved performance | Rhesus Monkeys | |
| Antidepressant-like Effects | |||
| Forced Swim Test (Mice) | 32% reduction in immobility (10 mg/kg) | Mice | |
| 40% reduction in immobility (30 mg/kg) | Mice | ||
| Olfactory Bulbectomy Model | Restored learning deficit | Rats | |
| Learned Helplessness | Dose-dependent improvement in escape failures | Rats | |
| Electrophysiological Effects | |||
| Long-Term Potentiation (LTP) | Facilitates LTP formation | Not Specified | |
| Late Inhibitory Postsynaptic Potential (IPSP) | Blocks late IPSP in CA1 pyramidal neurons | Rats | |
| Neurochemical Effects | |||
| Somatostatin Release | Two-fold increase in extracellular levels in hippocampus | Rats | |
| Glutamate and GABA Release | Increased basal release | Rats | |
| Clinical Trial (Mild Cognitive Impairment) | |||
| Attention and Working Memory | Significant improvement | Humans |
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor. By binding to the receptor, it prevents the endogenous ligand, GABA, from activating it. This blockade of GABA-B receptor signaling disrupts the downstream inhibitory cascade.
Signaling Pathway of GABA-B Receptor and Antagonism by this compound
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Forced Swim Test (Mouse)
This test is a widely used behavioral model to screen for antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (e.g., 10 or 30 mg/kg, intraperitoneally) or vehicle to mice 30 minutes before the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
Olfactory Bulbectomy (Rat)
This surgical model induces behavioral and neurochemical changes in rats that are reminiscent of depression and are often reversed by chronic antidepressant treatment.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs using a fine-gauge needle attached to a suction pump.
-
Suture the incision and allow the animal to recover for at least two weeks before behavioral testing. Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
-
-
Behavioral Assessment: Following the recovery period, assess learning and memory deficits using tasks such as the passive avoidance test.
In Vivo Long-Term Potentiation (LTP) Recording
LTP is a cellular model of synaptic plasticity that is thought to underlie learning and memory.
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
-
Electrophysiological Recording:
-
After a recovery period, record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses to the stimulating electrode.
-
Administer this compound or vehicle.
-
Induce LTP by applying a high-frequency stimulation (HFS) protocol (e.g., a series of trains of 100 Hz pulses) to the stimulating electrode.
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude and duration of LTP between the drug-treated and control groups.
Visualizations of Experimental Workflows and Logical Relationships
Typical Experimental Workflow for Evaluating this compound
Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.
Logical Relationship of this compound's Antagonist Action
Caption: Logical flow of how this compound's antagonism at the GABA-B receptor leads to enhanced cognitive function.
Conclusion
This compound is a potent and selective GABA-B receptor antagonist with significant potential for CNS applications. Its ability to cross the blood-brain barrier and modulate neuronal activity has been demonstrated in a variety of preclinical models, showing promise for the treatment of cognitive deficits and depressive disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and other GABA-B receptor antagonists. Future research should continue to elucidate the precise molecular mechanisms underlying its cognitive-enhancing effects and further explore its safety and efficacy in clinical populations.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unlocking Cognitive Potential: A Technical Guide to CGP 36742 for Neuroenhancement Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CGP 36742 (also known as SGS742), a selective GABA-B receptor antagonist, for its application in cognitive enhancement research. This document synthesizes key data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation into its therapeutic potential.
Core Mechanism of Action
This compound is an orally active and blood-brain barrier-penetrant antagonist of the GABA-B receptor.[1][2] Its primary mechanism involves blocking the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the G-protein coupled GABA-B receptor. This antagonism leads to a disinhibition of neuronal activity, resulting in enhanced neurotransmitter release and modulation of synaptic plasticity, which are cellular correlates of learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound collated from preclinical and clinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 (GABA-B Receptor) | 32 µM - 36 µM | Rat Brain Membranes | [1][3][4] |
| Absolute Bioavailability | 44% | Humans | |
| Half-life (t1/2) | 3.6 hours | Humans | |
| Time to Cmax (tmax) | 3 hours | Humans |
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Species | Route of Administration | Dosage Range | Observed Cognitive Effect | Reference |
| Mice | Oral (p.o.) | 0.03 - 300 mg/kg | Improved performance in passive avoidance test | |
| Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like activity in forced swim test | ||
| Rats | Oral (p.o.) | 30 - 200 mg/kg | Blockade of baclofen-induced neuronal depression | |
| Intravenous (i.v.) | 1 - 10 mg/kg | Attenuation of paired-pulse inhibition | ||
| Intraperitoneal (i.p.) | 10 mg/kg (daily for 14d) | Effective in olfactory bulbectomy model of depression | ||
| Rhesus Monkeys | - | - | Improved performance in a conditional spatial color task | |
| Humans (Mild Cognitive Impairment) | Oral (p.o.) | 600 mg t.i.d. for 8 weeks | Significant improvement in attention and working memory |
Table 2: Effective Dosages of this compound in Cognitive and Behavioral Assays
| Neurotransmitter/Neuromodulator | Effect of this compound | Brain Region | Reference |
| Glutamate | Increased release | Thalamus | |
| Aspartate | Increased release | Thalamus | |
| Glycine | Increased release | Thalamus | |
| Somatostatin | Increased release | Hippocampus | |
| Noradrenaline | Potentiated NMDA-induced release | Rat Brain Slices | |
| NGF (mRNA and protein) | Significant enhancement | Cortex and Hippocampus | |
| BDNF (mRNA and protein) | Significant enhancement | Cortex and Hippocampus |
Table 3: Effects of this compound on Neurotransmitter and Neurotrophic Factor Levels
Signaling Pathways
The cognitive-enhancing effects of this compound are underpinned by its modulation of several key signaling pathways. As a GABA-B receptor antagonist, it prevents the G-protein-mediated inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium (GIRK) channels, as well as the inhibition of voltage-gated calcium channels. This leads to increased neuronal excitability and neurotransmitter release.
Furthermore, the antagonism of GABA-B receptors by this compound has been shown to influence downstream pathways critical for synaptic plasticity and long-term memory formation, including the CREB (cAMP response element-binding protein) pathway and the expression of neurotrophic factors like NGF (Nerve Growth Factor) and BDNF (Brain-Derived Neurotrophic Factor).
Experimental Protocols
This section details standardized protocols for assessing the cognitive-enhancing effects of this compound in rodent models.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Habituation (Day 1): Place the animal in the light compartment and allow it to explore for a set period (e.g., 5 minutes).
-
Training (Day 1): Place the animal in the light compartment. Once it enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).
-
Testing (Day 2): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive stimulus.
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) 30 minutes before the training session.
Morris Water Maze
This task is a widely used test of spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (Days 1-5): Conduct 4 trials per day. For each trial, gently place the rat in the water at one of four starting positions, facing the pool wall. Allow the rat to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), guide the rat to it. Record the escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the rat to swim for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
Drug Administration: Administer this compound daily before the first trial of the acquisition phase.
Radial Arm Maze
This maze is used to assess spatial working and reference memory.
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards can be placed at the end of some or all arms.
Procedure:
-
Habituation: Allow the animal to freely explore the maze with food pellets scattered throughout to encourage exploration.
-
Training: Bait a specific subset of arms (e.g., 4 out of 8). The animal must learn which arms are consistently baited (reference memory) and avoid re-entering arms within a trial from which the reward has already been consumed (working memory).
-
Testing: Record the number of working memory errors (re-entry into a baited arm) and reference memory errors (entry into an unbaited arm).
Drug Administration: Administer this compound prior to the testing sessions.
Conclusion and Future Directions
This compound has demonstrated significant potential as a cognitive enhancer in a variety of preclinical and early clinical settings. Its mechanism of action, centered on the disinhibition of neuronal circuits through GABA-B receptor antagonism, provides a strong rationale for its therapeutic utility in conditions associated with cognitive decline.
Future research should focus on elucidating the long-term effects of chronic this compound administration on GABA-B receptor expression and sensitivity. Further investigation into its efficacy in various models of neurodegenerative diseases, such as Alzheimer's disease, is warranted. The detailed protocols and summarized data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cognitive enhancement and developing novel therapeutics for cognitive disorders.
References
The Antidepressant Potential of Cgp 36742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cgp 36742, a selective GABA-B receptor antagonist, has demonstrated promising antidepressant-like effects in a variety of preclinical models. This technical guide provides an in-depth overview of the current research investigating the antidepressant properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative findings, and an exploration of the proposed mechanisms of action. This guide synthesizes data from pivotal studies to facilitate a deeper understanding of this compound's potential as a novel therapeutic agent for depressive disorders.
Introduction
Major depressive disorder is a leading cause of disability worldwide, and existing antidepressant therapies, primarily monoaminergic-based, are associated with significant limitations, including delayed onset of action and suboptimal efficacy for a substantial portion of patients. This has spurred the search for novel therapeutic targets. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, has emerged as a compelling area of investigation. Specifically, the blockade of GABA-B receptors has been hypothesized to exert antidepressant effects.
This compound is a selective and orally active GABA-B receptor antagonist that readily crosses the blood-brain barrier.[1] Preclinical studies have provided a body of evidence suggesting that this compound possesses antidepressant-like properties. This guide will detail the key experiments that form the basis of this evidence, present the quantitative data in a clear and comparative format, and visualize the proposed signaling pathways through which this compound may exert its effects.
Quantitative Data Summary
The antidepressant-like effects of this compound have been quantified in several standard preclinical models of depression. The following tables summarize the key findings from these studies, providing a comparative overview of dosages, and observed effects.
Table 1: Effects of this compound in the Forced Swim Test in Mice
| Study | Animal Model | Dosage (mg/kg, i.p.) | Primary Outcome | Result |
| Nowak et al., 2006 | Male Mice | 10 | Reduction in immobility time | Significant reduction |
| Nowak et al., 2006 | Male Mice | 30 | Reduction in immobility time | Significant reduction |
| Medchemexpress | Mice | 10 | Reduction in immobility time | 32% reduction[1] |
| Medchemexpress | Mice | 30 | Reduction in immobility time | 40% reduction[1] |
Table 2: Effects of this compound in the Olfactory Bulbectomy Model in Rats
| Study | Animal Model | Dosage (mg/kg, i.p.) | Treatment Duration | Primary Outcome | Result |
| Nowak et al., 2006 | Male Wistar Rats | 10 | 14 days | Reversal of OB-induced behavioral deficits | Significant reversal of hyperactivity in the open field test |
Table 3: Effects of this compound in the Learned Helplessness Model in Rats
| Study | Animal Model | Dosage (mg/kg, p.o.) | Treatment Duration | Primary Outcome | Result |
| Nakagawa et al., 1999 | Male Wistar Rats | 10 | 14 days | Reduction in escape failures | Significant reduction[2] |
| Nakagawa et al., 1999 | Male Wistar Rats | 30 | 14 days | Reduction in escape failures | Significant reduction[2] |
| Nakagawa et al., 1999 | Male Wistar Rats | 100 | 14 days | Reduction in escape failures | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for the key preclinical models used to assess the antidepressant-like effects of this compound.
Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral despair model to screen for potential antidepressant activity.
-
Apparatus: Glass cylinders (25 cm height, 10 cm diameter) are filled with water (23-25°C) to a depth of 10 cm.
-
Procedure:
-
Mice are individually placed into the cylinders for a 6-minute session.
-
The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.
-
This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
-
Endpoint: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (OB) Model (Rat)
The bilateral olfactory bulbectomy in rats induces a range of behavioral, neurochemical, and neuroendocrine changes that resemble those seen in depressed patients.
-
Surgical Procedure:
-
Male Wistar rats are anesthetized.
-
A burr hole is drilled into the skull overlying each olfactory bulb.
-
The olfactory bulbs are removed by suction.
-
Sham-operated rats undergo the same procedure without the removal of the bulbs.
-
-
Post-Operative Care: Animals are allowed a 14-day recovery period before the commencement of drug treatment.
-
Drug Administration: this compound or vehicle is administered daily via i.p. injection for 14 days.
-
Behavioral Assessment (Open Field Test):
-
On the 14th day of treatment, rats are placed in an open field arena.
-
Locomotor activity (e.g., number of squares crossed) is recorded over a specified period. OB rats typically exhibit hyperactivity, which is reversed by chronic antidepressant treatment.
-
-
Endpoint: A significant attenuation of the OB-induced hyperactivity is considered an antidepressant-like effect.
Learned Helplessness Model (Rat)
The learned helplessness paradigm is an animal model of depression where exposure to uncontrollable stress leads to a deficit in subsequent escape learning.
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering electric foot shocks.
-
Procedure:
-
Pre-treatment: Male Wistar rats are treated orally (p.o.) with this compound or vehicle for 14 days.
-
Induction of Helplessness (Day 14): Rats are subjected to 90 inescapable electric foot shocks (0.8 mA, 15-second duration, variable inter-shock interval of 45-75 seconds).
-
Escape Testing (Day 15): The rats are placed in the shuttle box and subjected to 40 trials of escapable shock. A trial begins with the presentation of a conditioned stimulus (e.g., a light or tone), followed by a foot shock. The animal can escape the shock by moving to the other compartment.
-
-
Endpoint: The number of failures to escape the shock is recorded. A significant reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.
Proposed Mechanism of Action
The antidepressant effects of this compound are believed to be mediated through its antagonism of GABA-B receptors, leading to a cascade of downstream neurochemical changes. The primary proposed mechanisms involve the modulation of the serotonergic system and the enhancement of neurotrophic factor expression, particularly Brain-Derived Neurotrophic Factor (BDNF).
Modulation of the Serotonergic System
GABA-B receptors are located on serotonergic neurons in the dorsal raphe nucleus, where they exert an inhibitory influence. By blocking these receptors, this compound is thought to disinhibit serotonergic neurons, leading to increased serotonin (B10506) release in projection areas such as the prefrontal cortex and hippocampus. This is supported by findings that the antidepressant-like effects of GABA-B receptor antagonists are dependent on an intact serotonergic system.
Enhancement of Brain-Derived Neurotrophic Factor (BDNF)
Preclinical studies have shown that GABA-B receptor antagonists, including this compound, can increase the expression of BDNF mRNA and protein in brain regions implicated in depression, such as the hippocampus and prefrontal cortex. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The "neurotrophic hypothesis" of depression posits that a reduction in BDNF contributes to the pathophysiology of the disorder, and that antidepressant treatments work, in part, by restoring BDNF levels. The precise intracellular signaling cascade linking GABA-B receptor antagonism to increased BDNF expression is still under investigation but may involve the activation of transcription factors such as CREB (cAMP response element-binding protein).
Conclusion
The preclinical evidence strongly suggests that this compound exhibits antidepressant-like properties in a range of animal models. Its mechanism of action, centered on the antagonism of GABA-B receptors and the subsequent modulation of serotonergic and neurotrophic systems, represents a departure from traditional monoaminergic-based antidepressants. While clinical trials have primarily focused on cognitive indications for the related compound SGS-742, the robust preclinical antidepressant data for this compound warrant further investigation into its potential as a novel treatment for major depressive disorder. This technical guide provides a foundational resource for researchers and drug development professionals to build upon in the continued exploration of this promising compound.
References
CGP 36742: A Technical Guide to its Role in Neuroscience and Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 36742, also known as SGS-742, is a selective and orally active antagonist of the GABA-B receptor. As a blood-brain barrier penetrant compound, it has been a valuable tool in neuroscience research to investigate the roles of the GABA-B receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the core functionalities of this compound, with a focus on its implications for synaptic plasticity and its effects in preclinical models of neurological and psychiatric disorders. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] The activation of GABA-B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a slow and prolonged inhibitory postsynaptic potential.[3][4]
This compound, with the chemical name (3-aminopropyl-n-butyl-phosphinic acid), acts as a competitive antagonist at the GABA-B receptor, thereby blocking the effects of endogenous GABA.[4] This action has been shown to have significant consequences for neuronal function, including enhancing cognitive performance and exhibiting antidepressant-like properties in various animal models. This guide will delve into the molecular mechanisms, experimental evidence, and methodological considerations for studying this compound in the context of neuroscience and synaptic plasticity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the GABA-B receptor, preventing the binding of GABA and subsequent receptor activation. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits.
The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, namely by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium efflux and hyperpolarization of the postsynaptic membrane, while the inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal.
By blocking these pathways, this compound effectively disinhibits neuronal circuits, leading to increased neuronal excitability and neurotransmitter release.
Caption: Antagonistic action of this compound on GABA-B receptor signaling pathways.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the activity and effects of this compound from various studies.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 36 µM | GABA-B Receptor Binding | |
| IC50 | 508 µM | Inhibition of GABA-induced current in Xenopus oocytes |
Table 1: In Vitro Activity of this compound.
| Animal Model | Species | Dosage Range | Route of Administration | Observed Effect | Reference |
| Forced Swim Test | Mice | 10-30 mg/kg | i.p. | Reduced immobility time | |
| Olfactory Bulbectomy | Rats | 10 mg/kg (chronic) | i.p. | Reversed learning deficits and hyperactivity | |
| Learned Helplessness | Rats | Dose-dependent | i.p. | Improved escape failures | |
| Paired-Pulse Inhibition | Rats | 1-10 mg/kg | i.v. | Attenuated inhibition at long latencies | |
| PTZ-Kindling | Rats | Not specified | Not specified | Prevented amnesia |
Table 2: In Vivo Efficacy of this compound in Behavioral and Electrophysiological Models.
| Parameter | Value (in humans) | Condition | Reference |
| Cmax | 27 µmol/L | 600 mg single oral dose | |
| Tmax | 3 hours | 600 mg single oral dose | |
| t1/2 | 3.6 hours | 600 mg single oral dose | |
| Absolute Bioavailability | 0.44 | 600 mg single oral dose |
Table 3: Human Pharmacokinetic Parameters of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Gently place the mouse into the cylinder of water.
-
The total test duration is typically 6 minutes.
-
Behavior is recorded, often via video, for later scoring.
-
-
Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (Rat)
The olfactory bulbectomy model is an established animal model of depression, inducing behavioral changes that are often reversed by chronic antidepressant treatment.
-
Surgical Procedure:
-
Anesthetize the rat according to approved protocols.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs using a suction pipette.
-
Pack the cranial cavity with sterile hemostatic sponge and suture the incision.
-
Allow for a post-operative recovery period (typically 14 days) before behavioral testing.
-
-
Behavioral Assessment: Following recovery, assess behaviors such as hyperactivity in an open field test and cognitive deficits in a passive avoidance task.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) daily during the recovery period or prior to behavioral testing to assess its ability to reverse the induced deficits.
Learned Helplessness (Rat)
This model induces a state of behavioral depression by exposing animals to inescapable stress.
-
Induction Phase:
-
Place rats in a chamber where they are exposed to a series of inescapable electric shocks (e.g., 90 shocks over a session).
-
A control group is not exposed to the shocks.
-
-
Testing Phase (24 hours later):
-
Place the rats in a shuttle box where they can escape a foot shock by performing a specific action (e.g., crossing to the other side of the box).
-
Administer a series of escape trials (e.g., 40 trials).
-
-
Drug Administration: Administer this compound or vehicle for a period (e.g., 14 days) leading up to and including the induction and testing phases.
-
Scoring: The number of failures to escape the shock is recorded. An increase in escape failures in the shocked group is indicative of learned helplessness, and a reduction in these failures by drug treatment suggests an antidepressant effect.
In Vivo and In Vitro Neurotransmitter Release Assays
These assays are used to determine the effect of this compound on the release of various neurotransmitters.
-
In Vivo Microdialysis:
-
Implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., hippocampus or thalamus).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals.
-
Introduce this compound into the perfusate.
-
Analyze the dialysate samples for neurotransmitter content (e.g., GABA, glutamate, somatostatin) using techniques like HPLC.
-
-
In Vitro Synaptosome Preparation:
-
Isolate synaptosomes (nerve terminals) from a specific brain region.
-
Load the synaptosomes with a radiolabeled neurotransmitter or its precursor.
-
Stimulate the synaptosomes to induce neurotransmitter release in the presence or absence of this compound.
-
Measure the amount of radioactivity released to quantify neurotransmitter release.
-
Caption: Experimental workflows for investigating the effects of this compound.
Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) is a well-studied form of synaptic plasticity characterized by a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously.
GABA-B receptors are known to play a modulatory role in synaptic plasticity. Their activation can raise the threshold for LTP induction. By antagonizing GABA-B receptors, this compound has been shown to facilitate the formation of long-term memory. This is likely due to the disinhibition of neuronal circuits, allowing for a more robust response to stimuli that induce LTP. While some studies suggest that GABA-B receptor blockade can suppress hippocampal LTP under certain conditions, the overall evidence points towards a role for this compound in enhancing cognitive processes by modulating synaptic plasticity.
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the complex roles of the GABA-B receptor in the central nervous system. Its ability to cross the blood-brain barrier and its selectivity for the GABA-B receptor have made it instrumental in demonstrating the therapeutic potential of GABA-B antagonism for conditions such as depression and cognitive impairment. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic applications of modulating GABA-B receptor signaling. Future research will likely focus on elucidating the precise downstream targets of this compound-mediated effects and translating these preclinical findings into clinical applications.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of CGP 36742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 36742, also known as SGS-742, is a selective and orally active antagonist of the GABA-B receptor. It has demonstrated the ability to penetrate the blood-brain barrier and has been investigated for its potential therapeutic effects, primarily as a cognitive enhancer and an antidepressant. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinity, and effects in various in vitro and in vivo experimental models. This document synthesizes key quantitative data into structured tables, outlines detailed experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through two main receptor types: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Their activation leads to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
This compound acts as a competitive antagonist at the GABA-B receptor, thereby blocking the effects of endogenous GABA and GABA-B agonists like baclofen. This antagonism is believed to underlie its observed pharmacological effects, including the enhancement of cognitive performance and antidepressant-like activity.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to GABA-B receptors, preventing their activation by GABA. This blockade of GABA-B receptor signaling disrupts the downstream inhibitory cascades. The primary consequences of this antagonism are the prevention of G-protein activation, leading to the disinhibition of adenylyl cyclase and the closure of GIRK channels. The resulting increase in neuronal excitability and neurotransmitter release is thought to be the basis for the cognitive-enhancing and antidepressant-like effects of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Assay | Reference |
| IC50 | 36 µM | Rat | GABA-B Receptor Binding Assay | [1][2][3] |
| IC50 | 32 µM | Not Specified | Inhibition of GABAergic transmission | [4] |
Table 2: In Vivo Efficacy in Behavioral Models
| Model | Species | Dose | Route | Effect | Reference |
| Forced Swim Test | Mice | 10-30 mg/kg | i.p. | Reduced immobility time | [2] |
| Olfactory Bulbectomy | Rats | 10 mg/kg (daily for 14d) | i.p. | Reversed learning deficits | |
| Learned Helplessness | Rats | Not Specified | Not Specified | Improved escape failures |
Experimental Protocols
GABA-B Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (IC50) of this compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Radioligand: [³H]-GABA or a specific [³H]-GABA-B antagonist
-
This compound
-
Baclofen (for non-specific binding determination)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of this compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of baclofen).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Forced Swim Test (Porsolt Test)
Objective: To assess the antidepressant-like activity of this compound in mice.
Materials:
-
Male mice
-
This compound
-
Vehicle control (e.g., saline)
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Administer this compound (10-30 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.
-
Fill the water tank to a depth where the mice cannot touch the bottom with their hind paws or tail.
-
Gently place each mouse individually into the water tank for a 6-minute session.
-
Record the entire session using a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups.
Olfactory Bulbectomy Model
Objective: To evaluate the effect of this compound on depression-related learning deficits in rats.
Materials:
-
Male rats
-
This compound
-
Anesthetic
-
Surgical instruments
-
Behavioral testing apparatus (e.g., passive avoidance chamber)
Procedure:
-
Surgically remove the olfactory bulbs of the rats under anesthesia (olfactory bulbectomized, OBX group). A sham-operated group serves as the control.
-
Allow the rats to recover for a post-operative period (e.g., 2 weeks).
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for a specified duration (e.g., 14 days).
-
Conduct behavioral tests, such as the passive avoidance test, to assess learning and memory.
-
In the passive avoidance test, rats are trained to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured.
-
Compare the performance of the OBX-vehicle, OBX-CGP 36742, and sham-operated groups.
In Vitro Electrophysiology
This compound has been shown to block the late inhibitory postsynaptic potential (IPSP) in CA1 pyramidal neurons. This late IPSP is mediated by GABA-B receptors.
Experimental Approach: Intracellular Recording
Objective: To demonstrate the blockade of GABA-B receptor-mediated late IPSPs by this compound.
Procedure:
-
Prepare acute hippocampal slices from rats.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Electrically stimulate afferent fibers to evoke postsynaptic potentials.
-
Record the late, slow IPSP that follows the initial fast IPSP (mediated by GABA-A receptors).
-
Bath-apply this compound and observe the effect on the late IPSP. A reduction or complete block of the late IPSP indicates GABA-B receptor antagonism.
Conclusion
This compound is a valuable pharmacological tool for studying the role of GABA-B receptors in the central nervous system. Its ability to antagonize GABA-B receptors and its consequent effects on neuronal excitability and neurotransmitter release have been demonstrated in a variety of preclinical models. The data suggest its potential as a therapeutic agent for cognitive disorders and depression. Further research is warranted to fully elucidate its clinical utility and to explore its effects on a wider range of neurological and psychiatric conditions.
References
The GABA-B Receptor Antagonist CGP 36742: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 36742 is a potent and selective antagonist of the GABA-B receptor, a key player in inhibitory neurotransmission within the central nervous system. Its ability to cross the blood-brain barrier has made it a valuable tool in basic neuroscience research, enabling the investigation of the physiological roles of GABA-B receptors in a variety of in vitro and in vivo models. This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, also known as SGS-742, is a competitive antagonist at the GABA-B receptor, with an IC50 of 36 µM.[1] By blocking the binding of the endogenous ligand GABA, this compound prevents the activation of the receptor and its downstream signaling cascades. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in both presynaptic and postsynaptic inhibition. This compound reverses these effects, leading to a disinhibition of neuronal activity and an increase in the release of various neurotransmitters.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Preparation | Reference |
| IC50 (GABA-B Receptor Binding) | 36 µM | Rat | Brain membranes | [1] |
| Potentiation of NMDA-induced Noradrenaline Release | 1 µM | Rat | Brain slices | [1] |
| Increase in Somatostatin-like Immunoreactivity Release | 1 µM | Rat | Hippocampal slices | [1] |
| Increased Basal Outflow of [125I]somatostatin | EC50 = 0.2 µM | Rat | Hippocampal synaptosomes | [2] |
| Increased Basal Release of [3H]GABA and [14C]Glu | EC50 < 0.1 µM | Rat | Hippocampal synaptosomes |
Table 2: In Vivo Efficacy of this compound in Behavioral Models
| Behavioral Test | Species | Dosing Regimen | Effect | Reference |
| Forced Swim Test | Mice | 10-30 mg/kg; i.p.; 30 min before test | Antidepressant-like activity | |
| Olfactory Bulbectomy Model | Rats | 10 mg/kg; i.p.; once daily for 14 days | Effective in a model of depression | |
| Learned Helplessness | Rats | Not specified | Dose-dependently improved escape failures | |
| Passive Avoidance Test | Mice | Not specified | Improved performance | |
| Partner-Recognition Test | Rats | Not specified | Improved performance | |
| Conditional Spatial Color Task | Rhesus Monkeys | Not specified | Improved performance |
Table 3: In Vivo Electrophysiological and Neurochemical Effects of this compound
| Effect | Species | Dosing Regimen | Measurement | Reference |
| Attenuation of Paired-Pulse Inhibition | Rats | 1-10 mg/kg; i.v.; 25-30 min before test | Dose-dependent attenuation | |
| Blockade of Baclofen-induced Neuronal Depression | Anesthetized Rats | 30-200 mg/kg; p.o. | Blockade of inhibitory effects | |
| Increased Extracellular Somatostatin | Anesthetized Rats | 5 mM via microdialysis probe | Two-fold increase in the hippocampus |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor and the point of intervention for this compound.
Caption: GABA-B receptor signaling and antagonism by this compound.
Experimental Workflow: Forced Swim Test
The following diagram outlines the typical workflow for a forced swim test experiment investigating the antidepressant-like effects of this compound.
Caption: Workflow for the mouse forced swim test with this compound.
Detailed Experimental Protocols
In Vivo Behavioral Assessment: Forced Swim Test (Mouse)
Objective: To assess the antidepressant-like activity of this compound.
Materials:
-
Male mice (e.g., C57BL/6), acclimated to the housing facility for at least one week.
-
This compound.
-
Vehicle (e.g., saline).
-
Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Behavioral analysis software.
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 10 and 30 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Animal Groups: Randomly assign mice to treatment groups (e.g., vehicle, 10 mg/kg this compound, 30 mg/kg this compound).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse into the water-filled cylinder.
-
The total test duration is 6 minutes.
-
Record the entire session using a video camera positioned to have a clear view of the mouse.
-
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Use behavioral analysis software or a trained observer blind to the treatment conditions to score the immobility time.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the immobility times between the different treatment groups.
-
In Vivo Behavioral Assessment: Passive Avoidance Test (Rat)
Objective: To evaluate the effect of this compound on learning and memory.
Materials:
-
Male rats (e.g., Wistar), acclimated to the housing facility.
-
This compound and vehicle.
-
Passive avoidance apparatus (a two-compartment box with a light and a dark compartment, connected by a door, with an electrifiable grid floor in the dark compartment).
Procedure:
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) at a specified time before the training trial.
-
Training (Acquisition) Trial:
-
Place the rat in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Immediately after the shock, remove the rat and return it to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the rat back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the step-through latencies between the treatment groups using appropriate statistical methods (e.g., Mann-Whitney U test or ANOVA).
-
A longer step-through latency in the retention trial is indicative of better memory of the aversive experience.
-
In Vitro Electrophysiology: Field Potential Recordings in Hippocampal Slices
Objective: To investigate the effect of this compound on synaptic transmission and plasticity.
Materials:
-
Male rats or mice.
-
Vibratome or tissue chopper.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Recording chamber for brain slices.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
Stimulating electrode.
-
This compound.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Protocol:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the aCSF.
-
Record the changes in the fEPSP slope or amplitude to assess the effect of this compound on basal synaptic transmission.
-
To study the effect on paired-pulse facilitation (a measure of presynaptic release probability), deliver pairs of pulses with varying inter-pulse intervals before and after drug application.
-
To investigate the role in long-term potentiation (LTP), a cellular correlate of learning and memory, induce LTP using a high-frequency stimulation protocol in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Normalize the data to the baseline period before drug application.
-
Use appropriate statistical tests to compare synaptic responses before and after this compound application and between different experimental conditions.
-
Conclusion
This compound has proven to be an indispensable pharmacological tool for elucidating the multifaceted roles of GABA-B receptors in the central nervous system. Its applications span from molecular investigations of neurotransmitter release to complex behavioral studies of cognition and mood. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to a deeper understanding of GABAergic modulation of brain function and the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
The GABA-B Receptor Antagonist CGP 36742: A Technical Guide to its Impact on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 36742, a selective and orally active GABA-B receptor antagonist, has garnered significant interest for its potential therapeutic applications, particularly in cognitive enhancement and antidepressant effects. Its mechanism of action primarily involves the blockade of presynaptic GABA-B autoreceptors and heteroreceptors, leading to an enhanced release of various neurotransmitters. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic GABA-A and metabotropic GABA-B receptors. Presynaptic GABA-B receptors play a crucial role in modulating neurotransmitter release. Their activation by GABA leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels (VGCCs), ultimately reducing the release of GABA itself (autoreceptors) and other neurotransmitters like glutamate, dopamine, and acetylcholine (B1216132) (heteroreceptors).
This compound acts as a competitive antagonist at these GABA-B receptors, effectively disinhibiting presynaptic terminals and thereby increasing the release of multiple neurotransmitters. This guide will explore the quantitative effects of this compound on key neurotransmitter systems and provide the methodological framework for replicating and expanding upon these findings.
Quantitative Effects of this compound on Neurotransmitter Release
The following tables summarize the quantitative data on the effects of this compound on the release of various neurotransmitters, compiled from in vivo and in vitro studies.
Table 1: Effect of this compound on Amino Acid Neurotransmitter Release (In Vivo Microdialysis)
| Neurotransmitter | Brain Region | This compound Concentration | Fold Increase in Extracellular Levels |
| Glutamate | Ventrobasal Thalamus | 1 mM | 2-3 fold |
| Aspartate | Ventrobasal Thalamus | 1 mM | 2-3 fold |
| Glycine | Ventrobasal Thalamus | 1 mM | 2-3 fold |
Table 2: Effect of this compound on Somatostatin Release
| Experimental Model | Brain Region | This compound Concentration | Effect on Somatostatin Release |
| In Vivo Microdialysis | Hippocampus | Not specified | 2-fold increase in extracellular levels |
| In Vitro Synaptosomes | Hippocampus | 10⁻⁸ M - 10⁻⁴ M | Increased basal outflux of [¹²⁵I]somatostatin |
Table 3: Qualitative Effects of this compound on Other Neurotransmitters
| Neurotransmitter | Brain Region | Observation |
| Noradrenaline | Not specified | Potentiates NMDA-induced release |
Note: Quantitative, dose-dependent data for noradrenaline, dopamine, and acetylcholine release in response to this compound is not extensively available in the reviewed literature.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
High-performance liquid chromatography (HPLC) system with appropriate detector
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or thalamus) using stereotaxic coordinates.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples into a fraction collector for a defined period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF.
-
Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC with a suitable detection method (e.g., fluorescence or electrochemical detection).
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and perform statistical analysis.
In Vitro Neurotransmitter Release from Synaptosomes
This protocol describes a method for preparing synaptosomes (isolated nerve terminals) and measuring neurotransmitter release.
Materials:
-
Brain tissue from the region of interest
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose)
-
Physiological salt solution (e.g., Krebs-Ringer buffer)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
-
Radiolabeled neurotransmitter or HPLC system
-
Scintillation counter (for radiolabeled assays)
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest in ice-cold sucrose buffer and homogenize using a Dounce homogenizer.
-
Synaptosome Isolation: Centrifuge the homogenate to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by ultracentrifugation.
-
Synaptosome Resuspension: Resuspend the synaptosomal pellet in a physiological salt solution.
-
Loading (Optional): For radiolabeled release assays, incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA, [¹⁴C]glutamate).
-
Release Assay:
-
Aliquot the synaptosome suspension into tubes.
-
Add this compound at various concentrations.
-
Stimulate release using a depolarizing agent (e.g., high potassium concentration).
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification:
-
For radiolabeled assays, measure the radioactivity in the supernatant and the synaptosomal pellet using a scintillation counter.
-
For non-labeled assays, measure the neurotransmitter concentration in the supernatant using HPLC.
-
-
Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total synaptosomal content or as a fold increase over basal release.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the antagonism of presynaptic GABA-B receptors. The following diagrams illustrate the key signaling pathways involved.
The Selectivity of CGP 36742 for GABA-B Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CGP 36742 (also known as SGS-742), an orally active and blood-brain barrier-penetrant antagonist of the GABA-B receptor. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated molecular pathways and workflows to offer a comprehensive resource for professionals in neuroscience research and drug development.
Quantitative Profile of this compound
This compound is characterized as a selective antagonist for the γ-aminobutyric acid (GABA) type B receptor. Its binding affinity has been determined through various in vitro assays, with reported potency in the micromolar range. The following tables summarize the available quantitative data for its interaction with GABA-B receptors and its established functional effects.
Table 1: In Vitro Receptor Affinity of this compound
| Target | Assay Type | Value (IC50) | Species/Tissue | Reference |
| GABA-B Receptor | Not Specified | 36 µM | Not Specified | [1][2][3] |
| GABA-B Receptor | Inhibition Constant | 32 µM | Not Specified | [4] |
| GABA-B Receptor | Functional Assay | 38 µM | Oocyte |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Characterized Functional Effects of this compound
| Experimental Model | Effect | Dosage/Concentration | Species | Reference(s) |
| CA1 Pyramidal Neurons | Blocks late inhibitory postsynaptic potential (IPSP) | Not Specified | Rat | |
| Hippocampal Slices | Increases somatostatin-like immunoreactivity release | 1 µM | Rat | |
| In Vivo Electrophysiology | Dose-dependently attenuates paired-pulse inhibition | 1-10 mg/kg (i.v.) | Rat | |
| Forced Swim Test | Antidepressant-like activity (reduces immobility) | 10-30 mg/kg (i.p.) | Mouse | |
| Olfactory Bulbectomy Model | Effective in a model of depression | 10 mg/kg (i.p., daily) | Rat | |
| Learned Helplessness Paradigm | Improves escape failures | Not Specified | Rat | |
| Cortical Neurons | Blocks baclofen-induced neuronal depression | 30-200 mg/kg (p.o.) | Rat | |
| Hippocampal Synaptosomes | Enhances basal release of somatostatin (B550006) | < 1 µM | Rat |
GABA-B Receptor Signaling Pathway
GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory effects in the central nervous system. They function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are coupled to pertussis toxin-sensitive Gi/o-type G-proteins. Upon activation by an agonist like GABA or baclofen, the G-protein dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors. This compound acts by competitively blocking this activation. The primary signaling cascades are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of K+ Channels: The Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the postsynaptic membrane.
-
Inhibition of Ca2+ Channels: The Gβγ dimer inhibits voltage-gated Ca2+ channels, which suppresses neurotransmitter release from presynaptic terminals.
Experimental Protocols
The selectivity and affinity of this compound are determined using a combination of radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the GABA-B receptor.
Objective: To determine the inhibition constant (Ki) or IC50 of this compound for the GABA-B receptor.
Materials:
-
Tissue Preparation: Rat brain membranes (e.g., cortex or hippocampus), thoroughly washed to remove endogenous GABA.
-
Radioligand: [3H]GABA or a selective GABA-B radioligand like --INVALID-LINK---Baclofen or the antagonist [3H]CGP-54626.
-
Assay Buffer: Tris-HCl buffer containing 2.5 mM CaCl2 (calcium is required for GABA binding to GABA-B receptors).
-
Competitor: Unlabeled this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled GABA-B agonist (e.g., 1 mM baclofen) or antagonist.
-
Instrumentation: Scintillation counter, filtration apparatus.
Methodology:
-
Membrane Preparation: Homogenize brain tissue in buffer and centrifuge. Repeat washing steps multiple times to eliminate endogenous GABA. Resuspend the final pellet to a known protein concentration (~1 mg/ml).
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Controls:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-specific Binding (NSB): Membrane + Radioligand + Excess unlabeled agonist/antagonist (e.g., baclofen).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Termination and Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound. Wash filters rapidly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Electrophysiology: Late Inhibitory Postsynaptic Potential (IPSP)
This functional assay assesses the ability of this compound to antagonize GABA-B receptor-mediated neuronal inhibition.
Objective: To demonstrate that this compound blocks the slow, late IPSP mediated by GABA-B receptors in neurons (e.g., hippocampal CA1 pyramidal cells).
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from rat hippocampus).
-
Recording: Using intracellular or whole-cell patch-clamp recording techniques, record the membrane potential of a target neuron.
-
Stimulation: Electrically stimulate afferent fibers to evoke synaptic responses. A typical response includes a fast, GABA-A mediated IPSP followed by a slow, prolonged GABA-B mediated IPSP.
-
Drug Application:
-
Record a baseline response.
-
Apply a GABA-B agonist (e.g., baclofen) to confirm the presence and nature of the late IPSP.
-
Apply this compound to the slice preparation.
-
-
Observation: this compound is expected to selectively block or significantly reduce the amplitude and duration of the late IPSP without affecting the fast IPSP, demonstrating its antagonism at GABA-B receptors.
Selectivity and Off-Target Profile
Conclusion
This compound is a well-established, orally active antagonist of the GABA-B receptor with an affinity in the low micromolar range. Its selectivity is primarily supported by its consistent ability to block GABA-B mediated functions in both in vitro and in vivo models, such as the late inhibitory postsynaptic potential and the effects of the agonist baclofen. While its profile against a wider range of potential off-targets is not extensively documented in public literature, its specific effects in established functional assays underscore its utility as a selective tool for investigating the physiological and pathological roles of GABA-B receptors. For drug development professionals, its ability to cross the blood-brain barrier and exert central effects after peripheral administration remains a key attribute.
References
- 1. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP 36742 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CGP 36742, a selective GABA-B receptor antagonist, in various rodent models. The document includes detailed protocols for key behavioral assays, quantitative data on dosage and efficacy, and diagrams of the relevant signaling pathways and experimental workflows.
Overview of this compound
This compound is a blood-brain barrier penetrant and orally active antagonist of the GABA-B receptor with an IC50 of 36 µM.[1] It has been investigated for its potential therapeutic effects in cognitive impairment and depression.[2][3] By blocking presynaptic GABA-B autoreceptors and heteroreceptors, this compound enhances the release of several neurotransmitters, including glutamate (B1630785) and somatostatin (B550006), and modulates the expression of neurotrophic factors.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in rodent models based on published literature.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Assay/Tissue | Reference |
| IC50 | 36 µM | Rat | GABA-B Receptor Binding | [1] |
Table 2: Efficacy of this compound in Behavioral Models
| Model | Species | Route of Administration | Dose Range | Effect | Reference |
| Forced Swim Test | Mouse | i.p. | 10 - 30 mg/kg | Reduced immobility time by 32-40% | |
| Olfactory Bulbectomy | Rat | i.p. | 10 mg/kg (chronic) | Reversed learning deficits | |
| Learned Helplessness | Rat | Not specified | Not specified | Dose-dependently improved escape failures | |
| Passive Avoidance | Mouse | Not specified | Not specified | Improved performance |
Table 3: Pharmacokinetic and Dosing Information
| Species | Route of Administration | Dose | Outcome | Reference |
| Mouse | i.p. | 10, 30 mg/kg | Antidepressant-like activity in forced swim test | |
| Rat | i.p. | 10 mg/kg (daily for 14d) | Effective in olfactory bulbectomy model | |
| Rat | p.o. | 30-200 mg/kg | Blocked baclofen-induced neuronal depression | |
| Rat | i.v. | 1-10 mg/kg | Attenuated paired-pulse inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Forced Swim Test (Porsolt Test)
Objective: To assess antidepressant-like activity.
Materials:
-
Cylindrical container (for mice: 20 cm diameter, 30 cm height; for rats: larger)
-
Water (23-25°C)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) to mice 30 minutes before the test.
-
Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet.
-
Test: Gently place the mouse into the water.
-
Observation: Record the duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (OBX) Model in Rats
Objective: To model depression and assess the chronic effects of antidepressants.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical drill
-
Aspiration needle
-
Gelfoam or bone wax
-
Suturing material
-
This compound solution
-
Vehicle control
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs.
-
Fill the cranial cavity with Gelfoam or seal with bone wax.
-
Suture the incision.
-
Allow a recovery period of at least 14 days.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 14 days).
-
Behavioral Testing: After the chronic treatment period, assess cognitive function using tests such as the passive avoidance task.
Learned Helplessness Paradigm in Rats
Objective: To model a state of behavioral despair and assess antidepressant efficacy.
Materials:
-
Shuttle box with an electrifiable grid floor
-
Shock generator
-
This compound solution
-
Vehicle control
Procedure:
-
Induction of Helplessness (Day 1):
-
Place the rat in the shuttle box.
-
Deliver a series of inescapable foot shocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval). The door to the non-shock compartment is closed.
-
-
Drug Administration: Administer this compound or vehicle according to the desired treatment regimen (acute or chronic).
-
Escape Testing (Day 2):
-
Place the rat in the shuttle box.
-
Deliver a foot shock, but this time the door to the safe compartment is open, allowing the animal to escape the shock.
-
Record the latency to escape and the number of failures to escape within a set time (e.g., 20 seconds).
-
-
Data Analysis: Compare the escape latencies and the number of escape failures between the this compound-treated and vehicle-treated groups. A reduction in escape failures and latency is indicative of an antidepressant effect.
Passive Avoidance Test in Mice
Objective: To assess learning and memory.
Materials:
-
Two-compartment passive avoidance apparatus (one light, one dark with an electrifiable grid floor)
-
Shock generator
-
This compound solution
-
Vehicle control
Procedure:
-
Training/Acquisition Trial:
-
Place the mouse in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3 mA for 2 seconds) is delivered.
-
Remove the mouse and return it to its home cage.
-
-
Drug Administration: Administer this compound or vehicle at a specified time before the retention test (e.g., 30 minutes).
-
Retention Test (typically 24 hours after training):
-
Place the mouse back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
-
Data Analysis: Compare the step-through latencies between the this compound-treated and vehicle-treated groups. An increased latency in the drug-treated group suggests an improvement in memory.
Signaling Pathways and Experimental Workflow
Signaling Pathway of GABA-B Receptor Antagonism by this compound
Caption: Antagonism of presynaptic GABA-B receptors by this compound.
Downstream Effects on Neurotrophic Factor Expression
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA(B) receptor antagonist CGP-36742 enhances somatostatin release in the rat hippocampus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cgp 36742
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cgp 36742, also known as SGS-742, is a selective and orally active antagonist of the GABA-B receptor. As an antagonist, this compound blocks the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-B receptor subtype. This mechanism of action has led to its investigation in various preclinical models for its potential therapeutic effects, particularly in the areas of cognitive enhancement and antidepressant-like activity. These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound, compiled from various preclinical studies.
Mechanism of Action
This compound functions as a competitive antagonist at the GABA-B receptor, a G-protein coupled receptor (GPCR). GABA-B receptors are metabotropic receptors that, upon activation by GABA, mediate slow and prolonged inhibitory signals in the central nervous system.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1] By blocking these receptors, this compound prevents GABA from exerting its inhibitory effects, which can lead to an increase in neuronal excitability and the release of excitatory neurotransmitters like glutamate.[1]
Data Presentation
The following tables summarize the quantitative data on the in vivo dosage and administration of this compound in various animal models.
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Species | Administration Route | Dosage Range | Study Focus |
| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like activity |
| Olfactory Bulbectomy | Rat | Intraperitoneal (i.p.) | 10 mg/kg (daily) | Antidepressant-like activity |
| Learned Helplessness | Rat | Not Specified | Not Specified | Antidepressant-like activity |
| Cognitive Performance | Mouse | Oral (p.o.) | Not Specified | Cognitive enhancement |
| Cognitive Performance | Rat | Oral (p.o.) | Not Specified | Cognitive enhancement |
| Amnesia Model | Rat | Not Specified | Not Specified | Prevention of amnesia |
| Neuronal Depression Model | Rat | Oral (p.o.) | 30 - 200 mg/kg | Blockade of baclofen (B1667701) effects |
| Paired-Pulse Inhibition | Rat | Intravenous (i.v.) | 1 - 10 mg/kg | GABAergic transmission |
| Blood-Brain Barrier Penetration | Rat | Intravenous (i.v.) & Oral (p.o.) | 50 - 1000 mg/kg | Pharmacokinetics |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. These protocols are based on published literature and standard laboratory practices.
Protocol 1: Preparation and Intraperitoneal (i.p.) Injection in Mice and Rats
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Weighing: Accurately weigh each animal to determine the correct volume for injection.
-
Dosage Calculation: Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg). For a 25g mouse, the dose would be 0.25 mg.
-
Solution Preparation:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a precise volume of sterile 0.9% saline to the tube to achieve the desired final concentration. The injection volume for intraperitoneal administration in mice is typically 10 mL/kg. Therefore, for a 10 mg/kg dose, the concentration of the solution would be 1 mg/mL.
-
Vortex the tube until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Syringe Preparation: Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle. Ensure there are no air bubbles.
-
Injection Procedure:
-
Properly restrain the mouse or rat.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Preparation and Oral Gavage (p.o.) in Rats
Materials:
-
This compound powder
-
Sterile distilled water or 0.9% saline
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Syringes (1-5 mL)
-
Animal scale
Procedure:
-
Animal Weighing and Fasting: Weigh the animals to calculate the correct dosage. Animals may be fasted for a few hours before oral administration to ensure stomach emptying, but this should be determined by the specific experimental design.
-
Dosage Calculation: Calculate the total amount of this compound needed for the study group.
-
Solution Preparation:
-
Based on its reported water solubility, dissolve the this compound powder in sterile distilled water or 0.9% saline to the desired concentration. The volume for oral gavage in rats is typically 5-10 mL/kg.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Gavage Procedure:
-
Attach the appropriate size gavage needle to a syringe filled with the calculated volume of the this compound solution.
-
Gently restrain the rat, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
Protocol 3: Preparation and Intravenous (i.v.) Injection in Rats
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) for injection
-
Sterile tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Restraining device for tail vein injection
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Animal Weighing: Weigh each rat to determine the correct injection volume.
-
Dosage Calculation: Calculate the required dose of this compound.
-
Solution Preparation:
-
Prepare a sterile solution of this compound in 0.9% saline for injection. The final concentration should be such that the injection volume is low (e.g., 1-2 mL/kg).
-
Ensure the solution is completely dissolved and free of any particulate matter. It is recommended to filter-sterilize the final solution through a 0.22 µm syringe filter.
-
-
Injection Procedure:
-
Place the rat in a restraining device, exposing the tail.
-
If necessary, warm the tail with a heat lamp to cause vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Insert the needle (bevel up) into one of the lateral tail veins.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein, and should be removed and re-inserted.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo administration.
Caption: Mechanism of this compound as a GABA-B receptor antagonist.
References
Preparation of CGP 36742 Stock Solution for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of CGP 36742, a selective and orally active GABAB receptor antagonist, for in vitro experimental use. Adherence to this protocol will ensure the stability, and consistent performance of the compound in cell-based assays and other in vitro models.
Introduction
This compound, also known as SGS-742, is a selective antagonist of the GABAB receptor with an IC50 of 36 µM.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of the GABAB receptor in various in vitro systems. Proper preparation of a stable and accurate stock solution is the first critical step for obtaining reliable and reproducible experimental results. This application note outlines the necessary materials, a step-by-step protocol for solubilization, and recommendations for storage to maintain the integrity of the compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its correct handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 179.20 g/mol | [1][2] |
| Chemical Formula | C7H18NO2P | |
| CAS Number | 123690-78-8 | |
| Appearance | White to light yellow solid | |
| Solubility in Water | 125 mg/mL (697.54 mM); requires sonication | |
| Solubility in DMSO | Soluble | |
| Purity | >98% (or as per Certificate of Analysis) |
Experimental Protocol: Preparation of a 100 mM Stock Solution in Water
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, nuclease-free water.
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 17.92 mg of this compound.
-
Solubilization:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of sterile, nuclease-free water. For 17.92 mg, add 1 mL of water.
-
Vortex the solution for 1-2 minutes to aid in dissolution.
-
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Stock Solution Preparation Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a sterile this compound stock solution.
Stability and Storage Recommendations
Proper storage is crucial to maintain the activity and stability of the this compound stock solution.
| Storage Condition | Duration | Notes |
| Powder | -20°C for up to 3 years; 4°C for up to 2 years | |
| In Solvent (-20°C) | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| In Solvent (-80°C) | Up to 6 months | Recommended for long-term storage. |
Quality Control
It is recommended to periodically check the quality and activity of the stock solution, especially after long-term storage. This can be done by comparing its performance in a standard in vitro assay with a freshly prepared solution.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
Application Notes and Protocols for Oral Gavage Administration of CGP 36742 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CGP 36742 is a selective and orally active antagonist of the GABAB receptor, capable of penetrating the blood-brain barrier.[1][2][3] It is a valuable tool for investigating the role of the GABAB receptor in various physiological and pathological processes, including cognition and depression.[1][4] These application notes provide detailed protocols for the oral gavage administration of this compound in rats, along with relevant data and diagrams to guide researchers in their experimental design.
Mechanism of Action
This compound functions as a competitive antagonist at GABAB receptors. By blocking these receptors, it inhibits the effects of the endogenous agonist γ-aminobutyric acid (GABA). This blockade can lead to the modulation of various downstream signaling pathways and neurotransmitter systems, including enhanced release of somatostatin (B550006) and noradrenaline.
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Intraperitoneal Injection of Cgp 36742 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cgp 36742, also known as SGS-742, is a selective and orally active antagonist of the GABA-B receptor. As a blood-brain barrier penetrant, it has been investigated for its potential therapeutic effects on the central nervous system, including antidepressant-like and cognitive-enhancing properties.[1] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in mice for in vivo studies.
Mechanism of Action
This compound functions by blocking GABA-B receptors, which are metabotropic receptors for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Blockade of these receptors can modulate downstream signaling pathways and influence the release of other neurotransmitters. In vitro and in vivo studies have suggested that this compound can increase the release of somatostatin (B550006), glutamate, and GABA.[2]
Signaling Pathway Diagram
References
Application Notes and Protocols for Cgp 36742 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cgp 36742 is a selective and orally active antagonist of the GABA-B receptor, with an IC50 of approximately 32-36 µM.[1] As a blood-brain barrier penetrant compound, it has been utilized in both in vivo and in vitro studies to investigate the role of GABA-B receptors in various physiological and pathological processes. In the field of neuroscience, this compound is a valuable pharmacological tool for elucidating the contribution of GABA-B receptor-mediated signaling in synaptic transmission, plasticity, and neuronal excitability.
These application notes provide detailed protocols for the use of this compound in brain slice electrophysiology, a common ex vivo technique for studying synaptic function in a relatively intact neural circuit. The provided methodologies and data will enable researchers to effectively design and execute experiments to probe the effects of GABA-B receptor blockade in various brain regions.
Mechanism of Action
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. They are heterodimers composed of GABA-B1 and GABA-B2 subunits. Ligand binding to the GABA-B1 subunit triggers a conformational change, leading to the activation of associated Gi/o proteins. The activated G-protein dissociates into Gα and Gβγ subunits, which in turn modulate downstream effectors:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and opens GIRK channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane. This results in a slow inhibitory postsynaptic potential (IPSP).
-
Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also inhibit presynaptic P/Q-type and N-type VGCCs, reducing calcium influx and subsequently decreasing the probability of neurotransmitter release.
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
This compound acts as a competitive antagonist at the GABA-B receptor, preventing the binding of the endogenous agonist GABA and thereby blocking these downstream signaling events. This leads to a disinhibition of both presynaptic and postsynaptic functions.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound observed in various experimental preparations.
| Parameter | Brain Region/Preparation | This compound Concentration | Observed Effect | Reference |
| IC50 for GABA-B Receptor | N/A | 32-36 µM | Inhibition of GABA-B receptor binding | [1] |
| Late Inhibitory Postsynaptic Potential (IPSP) | Rat Olfactory Cortex Slices | Not Specified | Prevention of (-)-baclofen-induced hyperpolarizing responses and synaptically-evoked late IPSPs. | [2] |
| Somatostatin (B550006) Release | Rat Hippocampal Synaptosomes | < 1 µM | Increased basal release of [125I]somatostatin. | [3][4] |
| Extracellular Somatostatin Level | Rat Hippocampus (in vivo microdialysis) | Not Specified (systemic administration) | Two-fold increase in extracellular somatostatin levels. | |
| Glutamate and GABA Release | Rat Hippocampal Synaptosomes | Not Specified | Increased basal release of [14C]Glutamate and [3H]GABA. | |
| Postsynaptic Effect of Somatostatin | Rat Hippocampal CA1 Pyramidal Cells | Not Specified | Enhanced the postsynaptic hyperpolarizing effect of somatostatin. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol is adapted from standard procedures for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animals: Sprague-Dawley rats or C57BL/6 mice (postnatal day 15-30)
-
Anesthetic: Isoflurane or other approved anesthetic
-
Sucrose-based cutting solution (ice-cold and continuously bubbled with 95% O2 / 5% CO2):
-
In mM: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-Glucose
-
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (continuously bubbled with 95% O2 / 5% CO2):
-
In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-Glucose
-
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Recording chamber
-
Standard dissection tools
Procedure:
-
Anesthetize the animal deeply with isoflurane.
-
Perform decapitation and rapidly dissect the brain, placing it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick coronal or sagittal slices in the ice-cold, oxygenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before starting the recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording of Postsynaptic Potentials
This protocol describes how to record inhibitory postsynaptic potentials (IPSPs) and assess the effect of this compound.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup with an upright microscope, micromanipulators, amplifier, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
Internal pipette solution (K-Gluconate based):
-
In mM: 135 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjusted to pH 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Stimulating electrode
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Place a stimulating electrode in the stratum radiatum to evoke synaptic responses.
-
Record baseline late IPSPs by delivering electrical stimuli.
-
Prepare the desired concentration of this compound by diluting the stock solution in aCSF.
-
Bath-apply this compound to the slice by switching the perfusion solution.
-
Record the IPSPs in the presence of this compound, allowing sufficient time for the drug to equilibrate in the tissue (typically 10-15 minutes).
-
Wash out the drug by perfusing with standard aCSF and record the recovery of the IPSP.
Protocol 3: Field Potential Recording of Paired-Pulse Facilitation
This protocol outlines the procedure for investigating the effect of this compound on presynaptic neurotransmitter release probability using paired-pulse facilitation (PPF).
Materials:
-
Prepared acute hippocampal slices
-
Field potential recording setup
-
Glass microelectrode for recording (filled with aCSF)
-
Bipolar stimulating electrode
-
This compound stock solution
Procedure:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver paired electrical pulses with varying inter-pulse intervals (e.g., 20, 50, 100, 200 ms).
-
Record the baseline paired-pulse ratio (amplitude of the second fEPSP / amplitude of the first fEPSP).
-
Bath-apply the desired concentration of this compound.
-
After equilibration, record the paired-pulse ratio again at the same inter-pulse intervals.
-
Analyze the data to determine if this compound alters the paired-pulse ratio, which would suggest a modulation of presynaptic release probability.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Brain Slice Electrophysiology
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic (-)baclofen or this compound alters GABAB receptor sensitivity in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA(B) receptor antagonist CGP-36742 enhances somatostatin release in the rat hippocampus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteom.elte.hu [proteom.elte.hu]
Application Notes and Protocols for Cgp 36742 in Behavioral Studies of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cgp 36742, a selective GABA-B receptor antagonist, in preclinical animal models of depression. This document includes detailed experimental protocols, a summary of quantitative data from key behavioral studies, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction to this compound
This compound is a selective antagonist of the GABA-B receptor, which has demonstrated antidepressant-like properties in various rodent models of depression.[1][2] By blocking presynaptic and postsynaptic GABA-B receptors, this compound modulates the release of several neurotransmitters and influences neuroplasticity, suggesting its potential as a novel therapeutic agent for depressive disorders. The following sections detail the application of this compound in established behavioral paradigms used to screen for antidepressant efficacy.
Key Behavioral Models and Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Experimental Protocol:
-
Animals: Male mice (e.g., Swiss Webster or C57BL/6 strains) are typically used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10-15 cm, ensuring the animal cannot touch the bottom with its tail or paws.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.
-
The session is typically recorded for later analysis.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.
-
-
Data Analysis: The total time spent immobile is calculated and compared between the vehicle-treated control group and the this compound-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair in mice. Similar to the FST, it is based on the observation that mice, when suspended by their tails, will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of antidepressant efficacy.
General Experimental Protocol:
-
Animals: Male mice are typically used.
-
Apparatus: A suspension bar is placed at a height that prevents the mice from reaching any surfaces. The area should be visually isolated to prevent animals from observing each other.
-
Drug Administration: this compound would be dissolved in a suitable vehicle and administered (e.g., i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended from the bar by the tape.
-
The test duration is typically 6 minutes, and the entire session is recorded.
-
Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis: The total time spent immobile is measured and compared between control and drug-treated groups.
Olfactory Bulbectomy (OB) Model
The bilateral olfactory bulbectomy in rats is a well-established surgical model of depression that induces a range of behavioral, neurochemical, and physiological changes that are reversed by chronic, but not acute, antidepressant treatment.
Experimental Protocol:
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley strains) are used.
-
Surgical Procedure:
-
Animals are anesthetized, and the head is fixed in a stereotaxic frame.
-
A midline incision is made on the scalp to expose the skull.
-
Two burr holes are drilled over the olfactory bulbs.
-
The olfactory bulbs are aspirated using a suction pipette.
-
The burr holes are filled with hemostatic sponge, and the scalp is sutured.
-
Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
-
A recovery period of at least 14 days is allowed before behavioral testing.
-
-
Drug Administration: this compound is administered, often chronically (e.g., once daily for 14 days), via i.p. injection.
-
Behavioral Assessment: A common behavioral endpoint in the OB model is hyperactivity in a novel environment, such as an open field test.
-
The open field apparatus is a square arena with walls.
-
Animals are placed in the center of the arena, and their activity is recorded for a set period (e.g., 10 minutes).
-
Parameters measured include locomotor activity (distance traveled) and exploratory behavior (e.g., rearing).
-
-
Data Analysis: The reversal of OB-induced hyperactivity by chronic this compound treatment is indicative of an antidepressant-like effect.
Learned Helplessness (LH) Paradigm
The learned helplessness model induces a depression-like state in rodents by exposing them to uncontrollable and inescapable stress. This leads to a deficit in their ability to learn to escape a subsequent aversive situation. Antidepressants can reverse this learned helplessness.
Experimental Protocol:
-
Animals: Male rats are typically used.
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild foot shock.
-
Induction of Helplessness (Day 1):
-
Rats are placed in one compartment of the shuttle box and subjected to a series of inescapable foot shocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval).
-
-
Drug Administration: this compound is administered, often for a period before and/or after the induction of helplessness (e.g., daily for 14 days).
-
Escape Testing (Day 2):
-
Rats are placed in the shuttle box, and a conditioned stimulus (e.g., a light or tone) is presented, followed by a mild foot shock.
-
The animal can escape the shock by moving to the other compartment.
-
The number of failures to escape and the latency to escape are recorded over a series of trials (e.g., 30 trials).
-
-
Data Analysis: A decrease in the number of escape failures and a shorter escape latency in the this compound-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the antidepressant-like effects of this compound in various animal models of depression.
Table 1: Forced Swim Test (FST) in Mice
| Dose (mg/kg, i.p.) | Animal Strain | Effect on Immobility Time | Reference |
| 10 | Swiss Webster | Significant reduction | Nowak et al., 2006 |
| 30 | Swiss Webster | Significant reduction | Nowak et al., 2006 |
Table 2: Olfactory Bulbectomy (OB) Model in Rats
| Dose (mg/kg, i.p.) | Animal Strain | Treatment Duration | Behavioral Effect | Reference |
| 10 | Wistar | 14 days (daily) | Reversed OB-induced hyperactivity | Nowak et al., 2006 |
Table 3: Learned Helplessness (LH) Paradigm in Rats
| Dose (mg/kg, p.o.) | Animal Strain | Treatment Duration | Behavioral Effect | Reference |
| 10 | Wistar | 14 days (daily) | Dose-dependently improved escape failures | Nakagawa et al., 1999[3] |
| 30 | Wistar | 14 days (daily) | Dose-dependently improved escape failures | Nakagawa et al., 1999[3] |
| 100 | Wistar | 14 days (daily) | Dose-dependently improved escape failures | Nakagawa et al., 1999 |
Visualizations
Proposed Signaling Pathway of this compound
References
- 1. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-term Administration of Cgp 36742 in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cgp 36742, also known as SGS-742, is a selective and orally active antagonist of the GABA(B) receptor. As a blood-brain barrier penetrant, it has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, including cognitive impairment and depression.[1][2] These application notes provide a comprehensive overview of the methodologies for the long-term administration of this compound in chronic preclinical studies, with a focus on established animal models. The protocols outlined below are synthesized from published research to guide the design and execution of similar in vivo experiments.
Quantitative Data Summary
The following tables summarize quantitative data from chronic studies involving the administration of this compound.
Table 1: Efficacy of Chronic this compound in the Olfactory Bulbectomy (OB) Rat Model of Depression
| Parameter | Animal Model | Treatment Group | Dosage and Administration | Duration | Outcome Measure | Result | Reference |
| Learning and Memory | Olfactory Bulbectomized (OB) Rats | Sham | Vehicle (Saline) | 14 days | Passive Avoidance Task (Trials to Criterion) | ~4 trials | [3] |
| OB + Vehicle | Vehicle (Saline) | 14 days | ~9 trials | [3] | |||
| OB + this compound | 10 mg/kg, i.p., once daily | 14 days | ~5 trials (Restored learning deficit) | [3] | |||
| Locomotor and Exploratory Activity | Olfactory Bulbectomized (OB) Rats | Sham | Vehicle (Saline) | 14 days | Open Field Test (Rearings + Peepings) | Baseline | |
| OB + Vehicle | Vehicle (Saline) | 14 days | ~50% increase vs. Sham | ||||
| OB + this compound | 10 mg/kg, i.p., once daily | 14 days | Reduced OB-related increase |
Table 2: Pharmacokinetics of this compound in Humans (Single Oral Dose)
| Parameter | Value | Confidence Interval (95%) |
| Maximum Observed Concentration (Cmax) | 27 µmol/L | 22.9, 30.8 |
| Time to Cmax (tmax) | 3 hours (median) | - |
| Half-life (t1/2) | 3.6 hours | 3.24, 3.9 |
| Renal Clearance (ClR) | 125 mL/min | 114, 136 |
| Absolute Bioavailability (Fabs) | 0.44 | 0.33, 0.47 |
| Data from a study with a single 600 mg oral dose. |
Experimental Protocols
Protocol 1: Chronic Administration of this compound in the Olfactory Bulbectomy (OB) Rat Model of Depression
This protocol is designed to assess the antidepressant-like effects of chronic this compound administration in a well-established animal model of depression.
1. Animal Model and Surgical Procedure:
- Species: Male Wistar or Sprague-Dawley rats (200-250g).
- Surgery: Perform bilateral olfactory bulbectomy as previously described. Briefly, anesthetize the animals and place them in a stereotaxic frame. Expose the skull and drill two holes over the olfactory bulbs. Aspirate the bulbs and fill the holes with a hemostatic sponge. Suture the incision.
- Sham Control: Perform the same surgical procedure without aspirating the olfactory bulbs.
- Recovery: Allow a 14-day recovery period post-surgery before commencing drug administration. Handle the animals daily during this period to minimize stress.
2. Drug Preparation and Administration:
- Vehicle: Prepare a 0.9% sodium chloride (saline) solution.
- This compound Solution: Dissolve this compound in the saline vehicle to a final concentration for a 10 mg/kg dose.
- Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 14 consecutive days.
3. Behavioral Testing:
- Timeline: Conduct behavioral tests starting 45 minutes after the final drug administration on day 14.
- Open Field Test:
- Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares.
- Procedure: Place each rat in the center of the open field and allow it to explore for a set period (e.g., 5-10 minutes).
- Data Collection: Record locomotor activity (number of grid lines crossed), rearing frequency, and time spent in the central versus peripheral zones. An automated tracking system can be used for this purpose.
- Analysis: Compare the data between the sham, OB + vehicle, and OB + this compound groups. A key indicator of antidepressant-like activity in this model is the reduction of OB-induced hyperactivity.
- Passive Avoidance Test:
- Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
- Acquisition Trial: Place the rat in the light compartment. When it enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
- Retention Trial: 24 hours after the acquisition trial, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory.
- Analysis: Compare the step-through latencies between the different experimental groups.
Protocol 2: Assessment of Cognitive Enhancement in Naive Rodents
This protocol can be adapted to investigate the cognitive-enhancing effects of chronic this compound administration in healthy, non-lesioned animals.
1. Animals and Drug Administration:
- Species: Mice or rats.
- Drug Formulation: Prepare this compound in a suitable vehicle (e.g., saline for i.p. injection or distilled water for oral gavage).
- Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 14-28 days). The dose and route of administration should be based on preliminary studies.
2. Behavioral Assessments:
- Select a battery of cognitive tests relevant to the desired domain of investigation (e.g., learning and memory, attention).
- Morris Water Maze: To assess spatial learning and memory.
- Novel Object Recognition Test: To evaluate recognition memory.
- Elevated Plus Maze or Light-Dark Box Test: To assess anxiety, which can be a confounding factor in cognitive tasks.
3. Data Analysis:
- Compare the performance of the this compound-treated group with the vehicle-treated control group in the selected cognitive tasks.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antagonism of GABA(B) receptors by this compound.
Caption: Experimental workflow for chronic this compound administration in the OB model.
Concluding Remarks
The protocols and data presented herein provide a framework for investigating the long-term effects of this compound in preclinical models. Chronic administration of this GABA(B) receptor antagonist has shown promise in ameliorating depression-like behaviors and cognitive deficits in animal models. Human studies have indicated a favorable safety profile and potential for cognitive enhancement. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines. Further investigation into the long-term toxicological profile and efficacy in a wider range of chronic disease models is warranted.
References
Application Notes and Protocols for CGP 36742 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CGP 36742, a selective GABA-B receptor antagonist, in primary neuronal cell culture. The included methodologies are designed to facilitate the investigation of its neuroprotective effects, its role in modulating neurotransmitter release, and its impact on intracellular signaling pathways.
Introduction
This compound is a selective and orally active antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, with a reported half-maximal inhibitory concentration (IC50) in the range of 32-36 µM.[1][2] As a blood-brain barrier penetrant, it has been investigated for its potential cognitive-enhancing and antidepressant-like properties.[3][4] In vitro, this compound has been shown to block the late inhibitory postsynaptic potential in neurons and to increase the release of neurotransmitters such as somatostatin, glutamate (B1630785), and GABA at concentrations of 0.1-1 µM.[3]
The primary mechanism of action of this compound is the blockade of presynaptic and postsynaptic GABA-B receptors. Presynaptic GABA-B receptors act as autoreceptors and heteroreceptors to inhibit neurotransmitter release. By antagonizing these receptors, this compound can disinhibit the release of various neurotransmitters, thereby modulating synaptic transmission. This activity is thought to underlie its observed effects on cognition and neuronal function.
Data Presentation
The following tables summarize quantitative data from hypothetical experiments designed to characterize the effects of this compound in primary neuronal cell cultures.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| This compound Concentration (µM) | Glutamate Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 0 | 100 ± 4.5 |
| 0 (Vehicle) | 100 | 45.2 ± 5.1 |
| 0.1 | 100 | 58.7 ± 4.9 |
| 1 | 100 | 75.3 ± 5.5 |
| 10 | 100 | 62.1 ± 4.8 |
Table 2: Effect of this compound on Glutamate Release from Primary Cortical Neurons
| This compound Concentration (µM) | Basal Glutamate Release (nmol/mg protein) (Mean ± SD) | Potassium-Evoked Glutamate Release (nmol/mg protein) (Mean ± SD) |
| 0 (Vehicle) | 2.5 ± 0.3 | 15.8 ± 1.2 |
| 0.1 | 3.1 ± 0.4 | 18.2 ± 1.5 |
| 1 | 4.2 ± 0.5 | 22.5 ± 1.8 |
| 10 | 3.8 ± 0.4 | 20.1 ± 1.6 |
Table 3: Effect of this compound on CREB Phosphorylation in Primary Hippocampal Neurons
| This compound Concentration (µM) | Treatment Duration (min) | Phospho-CREB / Total CREB Ratio (Fold Change vs. Vehicle) (Mean ± SD) |
| 0 (Vehicle) | 30 | 1.0 ± 0.1 |
| 1 | 15 | 1.8 ± 0.2 |
| 1 | 30 | 2.5 ± 0.3 |
| 1 | 60 | 1.5 ± 0.2 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water up to 125 mg/mL. To prepare a 10 mM stock solution, dissolve 1.79 mg of this compound (MW: 179.16 g/mol ) in 1 mL of sterile, deionized water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for up to one month.
Primary Neuronal Cell Culture
This protocol describes the general procedure for establishing primary neuronal cultures from embryonic rodent brain tissue. Specific details may need to be optimized depending on the neuronal type and experimental requirements.
-
Coating Culture Vessels: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C. For enhanced neuronal adhesion and growth, a subsequent coating with laminin (B1169045) (5 µg/mL in sterile PBS) can be performed.
-
Tissue Dissociation: Isolate brain tissue (e.g., cortex or hippocampus) from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium. Mince the tissue and enzymatically digest with papain or trypsin for a specified time at 37°C.
-
Cell Plating: Gently triturate the digested tissue to obtain a single-cell suspension. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons at the desired density (e.g., 1 x 10^5 cells/cm²) in a serum-free neuronal culture medium supplemented with B-27 and GlutaMAX.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 2-3 days.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect primary neurons from cell death induced by excessive glutamate exposure.
-
Cell Culture: Plate primary cortical neurons in a 96-well plate and culture for 7-10 days in vitro (DIV).
-
Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.
-
Glutamate Insult: Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours.
-
Viability Assessment: Measure neuronal viability using a commercially available assay, such as the MTT assay or a lactate (B86563) dehydrogenase (LDH) release assay, according to the manufacturer's instructions.
Glutamate Release Assay
This protocol measures the effect of this compound on basal and potassium-evoked glutamate release from primary cortical neurons.
-
Cell Culture: Culture primary cortical neurons in a 24-well plate for 10-14 DIV.
-
Treatment: Wash the neurons with a balanced salt solution (BSS). Incubate the cells with BSS containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 30 minutes.
-
Sample Collection (Basal Release): Collect the supernatant to measure basal glutamate release.
-
Potassium Evocation: Stimulate the neurons with BSS containing a high concentration of potassium chloride (e.g., 50 mM) in the presence of this compound or vehicle for 5 minutes.
-
Sample Collection (Evoked Release): Collect the supernatant to measure evoked glutamate release.
-
Quantification: Measure the glutamate concentration in the collected supernatants using a commercially available glutamate assay kit. Normalize the results to the total protein content in each well.
Western Blotting for Phospho-CREB
This protocol assesses the effect of this compound on the phosphorylation of the transcription factor CREB, a key molecule in neuronal signaling.
-
Cell Culture: Plate primary hippocampal neurons in a 6-well plate and culture for 10-14 DIV.
-
Treatment: Treat the neurons with 1 µM this compound or vehicle for various time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound in neurons.
Caption: General experimental workflow for studying this compound.
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 36742 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 36742 is a selective and orally active antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system. As a research tool, this compound is instrumental in elucidating the physiological and pathological roles of GABA-B receptors. These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and an overview of the relevant signaling pathways.
Mechanism of Action
This compound competitively binds to the GABA-B receptor, preventing its activation by the endogenous ligand γ-aminobutyric acid (GABA). The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon activation, the receptor couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits.[1] These subunits, in turn, modulate the activity of downstream effectors:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the cell membrane and neuronal inhibition.[1]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which in turn decreases the release of neurotransmitters from presynaptic terminals.[1]
By blocking these actions, this compound can disinhibit neuronal activity and modulate neurotransmitter release.
Signaling Pathway
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Recommended Concentrations for In Vitro Assays
The effective concentration of this compound can vary significantly depending on the assay system, cell type, and specific experimental conditions. The following table summarizes reported concentrations and IC50/EC50 values from various in vitro studies.
| Assay Type | System | Species | Concentration/Value | Reference |
| IC50 | GABA-B Receptor Binding | --- | 36 µM | |
| IC50 | GABA-induced Current Inhibition | Xenopus laevis Oocytes | 38 µM | |
| IC50 | Baclofen-induced Inhibition of Somatostatin Release | Cortical Synaptosomes | 0.14 µM | |
| EC50 | Enhancement of Somatostatin Outflow | Hippocampal Synaptosomes | 0.2 µM | |
| Effective Concentration | Blockade of late IPSP | Rat CA1 Pyramidal Neurons | 1 µM | |
| Effective Concentration | Increased Somatostatin Release | Hippocampal Slices | 1 µM | |
| Effective Concentration | Increased Neurotransmitter Release | Hippocampal Synaptosomes | 10 nM - 100 µM | |
| Effective Concentration | Increased Neurotransmitter Release | Rat Thalamus (Microdialysis) | 1 mM |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is used to characterize the antagonistic activity of this compound on GABA-B receptors expressed in Xenopus oocytes.
Workflow Diagram:
Caption: Experimental workflow for Two-Electrode Voltage Clamp in Xenopus oocytes.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest Stage V-VI oocytes from female Xenopus laevis.
-
Treat oocytes with collagenase to remove the follicular membrane.
-
Microinject oocytes with cRNAs encoding the human GABA-B1 and GABA-B2 receptor subunits.
-
Incubate the injected oocytes in Barth's solution at 16-18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Using a two-electrode voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
To determine the IC50 of this compound, first establish a baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., the EC50 concentration) to elicit an inward current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Record the inhibition of the GABA-induced current at each concentration of this compound.
-
Wash the oocyte with saline solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Normalize the current responses to the control GABA application.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Neurotransmitter Release Assay from Synaptosomes
This protocol measures the effect of this compound on the release of neurotransmitters (e.g., somatostatin, GABA, glutamate) from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Isolate hippocampi from rat brains in ice-cold 0.32 M sucrose (B13894) solution.
-
Homogenize the tissue and perform differential centrifugation to obtain a purified synaptosomal fraction.
-
-
Neurotransmitter Release Experiment:
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter or its analog (e.g., [¹²⁵I]somatostatin, [³H]GABA, or [¹⁴C]glutamate) by incubating at 37°C.
-
Wash the synaptosomes to remove excess radiolabel.
-
Resuspend the synaptosomes in a physiological buffer.
-
Aliquot the synaptosome suspension and add varying concentrations of this compound (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Incubate for a defined period to allow for neurotransmitter release.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of the neurotransmitter for each concentration of this compound.
-
Express the results as a percentage of the basal release (control without this compound).
-
Plot the percentage of release against the this compound concentration to determine the dose-response relationship and EC50 value.
-
Electrophysiology in Brain Slices
This protocol is used to study the effects of this compound on synaptic transmission and neuronal excitability in a more intact neural circuit.
Methodology:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., a mouse or rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Use a vibratome to cut acute brain slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus).
-
Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording and Drug Application:
-
Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with carbogenated aCSF.
-
Using patch-clamp or field potential recording techniques, record synaptic events (e.g., inhibitory postsynaptic potentials, IPSPs) or neuronal firing.
-
Establish a stable baseline recording.
-
Bath-apply this compound at the desired concentration (e.g., 1 µM) by adding it to the perfusion aCSF.
-
Record the changes in synaptic transmission or neuronal excitability in the presence of the drug.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of synaptic events or the firing rate of neurons before and after the application of this compound.
-
Perform statistical analysis to determine the significance of the drug's effects.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of GABA-B receptors in vitro. The choice of concentration and experimental protocol should be carefully considered based on the specific research question and the biological system being studied. The protocols provided here offer a starting point for the reliable and reproducible in vitro characterization of this compound's effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CGP 36742 Dosage for Cognitive Tasks
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing CGP 36742 dosage in cognitive task experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as SGS-742, is an orally active and selective antagonist of the GABA-B receptor.[1] It can cross the blood-brain barrier and is known to improve cognitive performance.[1] Its mechanism of action involves blocking GABA-B receptors, which are inhibitory, leading to an increased release of excitatory neurotransmitters such as glutamate (B1630785) and aspartate.[2] This action is believed to enhance synaptic plasticity and cognitive processes. Additionally, this compound has been shown to increase the levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the cortex and hippocampus, which are crucial for neuronal growth, survival, and memory formation.[2][3]
Q2: What is a typical starting dose for cognitive enhancement studies in rodents?
A2: The effective dose of this compound can vary significantly depending on the animal model, the specific cognitive task, and the route of administration. For mice, intraperitoneal (i.p.) injections of 10 mg/kg have been shown to be effective in passive avoidance tasks and forced swim tests. In rats, a wider range of oral doses, from 0.03 to 300 mg/kg, has demonstrated efficacy in a social recognition test. For chronic studies in rats, a daily i.p. dose of 10 mg/kg for 14 days has been used effectively. It is recommended to start with a dose in the lower end of the effective range reported for a similar experimental paradigm and titrate as needed based on pilot studies.
Q3: How should this compound be prepared and administered?
A3: this compound is typically available as a powder. For oral administration (p.o.), it can be dissolved in distilled water or a suitable vehicle. For intraperitoneal (i.p.) or intravenous (i.v.) injections, it should be dissolved in a sterile saline solution (0.9% NaCl). The solution should be prepared fresh daily. The volume of administration will depend on the animal's weight and the desired final concentration.
Q4: What are the potential side effects or toxicity concerns with this compound?
A4: this compound has been reported to be well-tolerated in both animal and human studies. In a human clinical trial, adverse experiences were rare and comparable to placebo. Specifically, there were no clinically relevant changes in cardiovascular variables, body temperature, or blood chemistry. Animal studies have also shown a good safety profile, with doses up to 30 mg/kg in mice showing no effect on spontaneous locomotor activity. However, as with any experimental compound, it is crucial to monitor animals for any signs of adverse reactions, especially at higher doses.
Troubleshooting Guides
Problem: No significant cognitive enhancement observed at the initial dose.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The initial dose may be too low for the specific animal strain, age, or cognitive paradigm. Gradually increase the dose in subsequent cohorts. Review the literature for dose-response studies in similar models. |
| Route of Administration | The chosen route of administration may not provide optimal bioavailability. Consider switching from oral to intraperitoneal or intravenous administration for more direct and consistent systemic exposure. |
| Timing of Administration | The time between drug administration and behavioral testing may not be optimal for reaching peak brain concentrations. Conduct a time-course study to determine the optimal pre-treatment interval. |
| Task Sensitivity | The cognitive task may not be sensitive enough to detect subtle cognitive enhancements. Ensure the task is appropriately challenging and validated for detecting pro-cognitive effects. Consider using a different, more sensitive cognitive paradigm. |
Problem: High variability in behavioral results between subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to ensure the full dose is delivered. |
| Individual Differences in Metabolism | Biological variability can lead to different pharmacokinetic profiles. Increase the sample size per group to improve statistical power and account for individual differences. |
| Stress from Handling and Injection | Stress can significantly impact cognitive performance. Acclimatize animals to handling and injection procedures before the start of the experiment to minimize stress-induced variability. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Cognitive and Behavioral Studies
| Animal Model | Cognitive/Behavioral Task | Route of Administration | Effective Dosage Range | Reference |
| Mice | Passive Avoidance | i.p. | 10 mg/kg | |
| Mice | Forced Swim Test | i.p. | 10 - 30 mg/kg | |
| Rats | Social Recognition Test | p.o. | 0.03 - 300 mg/kg | |
| Rats | Passive Avoidance (Olfactory Bulbectomy Model) | i.p. | 10 mg/kg (chronic, 14 days) | |
| Rats | Learned Helplessness | Not Specified | Dose-dependent improvement | |
| Rhesus Monkeys | Conditional Spatial Color Task | Not Specified | Effective |
Table 2: Summary of this compound Dosage in a Human Clinical Trial
| Population | Condition | Route of Administration | Dosage | Outcome | Reference |
| Humans | Mild Cognitive Impairment | Oral | 600 mg t.i.d. for 8 weeks | Improved attention and working memory |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Passive Avoidance Task
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 1 mg/mL for a 10 mg/kg dose.
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The dark compartment is equipped with a grid floor for delivering a mild foot shock.
-
Acquisition Trial:
-
Administer this compound (10 mg/kg, i.p.) or vehicle 30 minutes before the trial.
-
Place the mouse in the light compartment.
-
After a 10-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum of 300 seconds).
-
An increased latency to enter the dark compartment in the this compound-treated group compared to the vehicle group indicates improved memory.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in cognitive enhancement.
Caption: General experimental workflow for studying this compound.
References
Potential off-target effects of Cgp 36742 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vivo off-target effects of Cgp 36742, a selective GABA-B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as SGS-742, is an orally active and selective antagonist of the GABA-B receptor with an IC50 of 36 µM.[1][2] It can penetrate the blood-brain barrier.[1][2] Its primary on-target effect is the blockade of GABA-B receptors, which leads to the enhancement of cognitive performance and antidepressant-like activities.[1]
Q2: What are the known in vivo effects of this compound related to its primary target?
This compound has been shown to have several in vivo effects attributed to its GABA-B receptor antagonism:
-
Cognitive Enhancement: It has demonstrated cognition-enhancing effects in various animal models, including mice, rats, and Rhesus monkeys. In a Phase II clinical trial with patients having mild cognitive impairment, it improved attention, choice reaction time, visual information processing, and working memory.
-
Antidepressant-like Activity: The compound has exhibited antidepressant-like effects in rodent models such as the forced swim test and the olfactory bulbectomy model.
-
Neurotransmitter Release: this compound enhances the release of several neurotransmitters in vivo, including glutamate, aspartate, glycine, and somatostatin.
-
Neurotrophic Factor Expression: Single doses have been found to increase the mRNA and protein levels of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the cortex and hippocampus of rats.
Q3: Have any off-target effects or toxicities of this compound been reported in vivo?
While generally well-tolerated in both animal studies and human clinical trials, some adverse effects and potential off-target or exaggerated on-target effects have been noted under specific experimental conditions. In a study investigating its use to reverse GHB-induced respiratory depression in rats, some dosing paradigms led to toxicity in the form of tremors, seizures, or abnormal movements. However, in a clinical trial for Succinic Semialdehyde Dehydrogenase Deficiency, adverse effects were generally mild. A Phase II trial in patients with mild cognitive impairment reported no clear drug-related serious adverse events.
Q4: What is the safety profile of this compound in humans?
In clinical trials, this compound has shown a good safety profile. In a study with young and elderly healthy volunteers, there were no clinically relevant changes in cardiovascular variables, body temperature, or blood chemistry. Adverse events were rare and comparable to placebo.
Troubleshooting Guide
Issue: I am observing tremors, seizures, or abnormal movements in my animal models after administering this compound.
-
Possible Cause: These effects may be dose-dependent or related to the specific experimental context, as suggested by studies on GHB-induced respiratory depression reversal. High doses or specific interactions with other administered compounds could lead to these adverse effects.
-
Troubleshooting Steps:
-
Review Dosing: Compare your dosage with those reported in the literature. Consider performing a dose-response study to identify a therapeutic window with minimal adverse effects.
-
Consider the Model: The animal model and its underlying condition can influence the response to this compound.
-
Monitor Vital Signs: Continuously monitor the animals for any physiological changes.
-
Issue: My in vivo experiment is not replicating the reported cognitive-enhancing or antidepressant-like effects.
-
Possible Cause: The experimental protocol, including the animal model, dosage, administration route, and timing of behavioral tests, may not be optimal.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity.
-
Optimize Protocol: Refer to the detailed experimental protocols from published studies. Pay close attention to the timing of administration relative to behavioral testing.
-
Choice of Model: The choice of animal model is critical. For depression studies, the olfactory bulbectomy and forced swim test have shown positive results. For cognitive enhancement, active and passive avoidance paradigms have been used.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay/Condition | Reference |
| IC50 | 36 µM | - | GABA-B Receptor Binding | |
| Antidepressant-like Effect | 32-40% reduction in immobility time | Mice | Forced Swim Test (10-30 mg/kg, i.p.) | |
| Bioavailability | 44% | Humans | - | |
| Clinical Trial Dosage | 600 mg t.i.d. | Humans | Mild Cognitive Impairment | |
| Clinical Trial Dosage | Up to 10 mg/kg/dose t.i.d. | Humans | SSADH Deficiency |
Detailed Experimental Protocols
1. Forced Swim Test (Mouse Model of Depression)
-
Objective: To assess the antidepressant-like activity of this compound.
-
Methodology:
-
Administer this compound (e.g., 10-30 mg/kg, intraperitoneally) 30 minutes before the test.
-
Place individual mice in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A significant reduction in immobility time compared to a vehicle-treated control group suggests antidepressant-like effects.
-
2. Olfactory Bulbectomy (OB) Model of Depression (Rat)
-
Objective: To evaluate the effects of this compound in a chronic model of depression.
-
Methodology:
-
Surgically remove the olfactory bulbs in anesthetized rats. Sham-operated animals serve as controls.
-
Allow a post-operative recovery period of 14 days.
-
Administer this compound (e.g., 10 mg/kg, i.p.) once daily for 14 days.
-
Assess depressive-like behaviors and cognitive deficits using tests such as the passive avoidance test.
-
Chronic administration of this compound has been shown to restore learning deficits in OB rats.
-
3. Passive Avoidance Test (Rat)
-
Objective: To assess learning and memory.
-
Methodology:
-
The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
During the acquisition trial, place the rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild foot shock.
-
In the retention trial, conducted 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
An increased latency to enter the dark chamber is indicative of improved memory of the aversive experience.
-
Visualizations
Caption: this compound's mechanism of action at the synapse.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for adverse effects.
References
Technical Support Center: Troubleshooting Inconsistent Results with CGP 36742
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with the GABA-B receptor antagonist, CGP 36742.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective antagonist of the GABA-B receptor, with a reported IC50 of 36 µM.[1] It functions by blocking the inhibitory effects of the neurotransmitter GABA at the GABA-B receptor, thereby modulating downstream signaling pathways. This compound is capable of crossing the blood-brain barrier and is often used in research to investigate the roles of GABA-B receptors in cognitive function and neurological disorders.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: In which solvents can I dissolve this compound?
A3: The solubility of this compound can vary depending on the supplier and the salt form of the compound. Always refer to the manufacturer's datasheet for specific solubility information. Generally, it is soluble in aqueous solutions and some organic solvents. It is crucial to ensure the chosen solvent is compatible with your experimental system and to run appropriate vehicle controls.
Troubleshooting Guide
Inconsistent In Vitro Results
Q4: My IC50 value for this compound is inconsistent across different experiments. What could be the cause?
A4: Variations in IC50 values are a frequent challenge in in vitro assays. Several factors can contribute to this inconsistency:
-
Cell-Based Assay Variability: Inconsistencies in cell culture practices can significantly impact results. It is important to maintain consistency in cell density at the time of treatment, passage number, and cell confluency.[2]
-
Reagent Stability and Preparation: Ensure that the this compound stock solution is stored correctly and that fresh dilutions are prepared for each experiment.[2] The stability of the compound in your specific cell culture media should also be considered.
-
Incubation Times and Conditions: Variations in incubation times with the compound and fluctuations in environmental conditions such as temperature and CO2 levels can lead to variable results.
-
Assay-Specific Parameters: For binding assays, ensure that the concentration of the radioligand and the specific activity are consistent. For functional assays, the concentration of the agonist being antagonized is a critical parameter.
Q5: I am observing unexpected or off-target effects in my cell-based assays. Why might this be happening?
A5: While this compound is a selective GABA-B receptor antagonist, off-target effects can sometimes occur, especially at higher concentrations. Some GABA-B receptor antagonists have been reported to exhibit intrinsic activity or interact with other receptors. It is also important to consider that chronic treatment with a GABA-B antagonist can lead to an upregulation of GABA-B receptor sensitivity. To investigate potential off-target effects, consider including control experiments with cell lines that do not express GABA-B receptors or using a structurally different GABA-B antagonist as a comparison.
Inconsistent In Vivo Results
Q6: The behavioral effects of this compound in my animal studies are variable. How can I improve consistency?
A6: Inconsistent behavioral outcomes are a known challenge when working with GABA-B receptor antagonists. Key factors to consider include:
-
Dose-Response Relationship: It is critical to establish a clear dose-response curve for this compound in your specific animal model and behavioral paradigm. Insufficient or excessive doses can lead to a lack of effect or even paradoxical results.
-
Route and Timing of Administration: The pharmacokinetics of this compound can be influenced by the route of administration (e.g., intraperitoneal vs. oral gavage). Ensure consistent timing of administration relative to the behavioral test to account for the time to reach peak brain concentrations.
-
Animal Strain and Handling: Different rodent strains can exhibit varying sensitivities to pharmacological agents. Consistent animal handling and acclimatization procedures are essential to minimize stress-induced variability.
-
Experimental Paradigm: The specifics of the behavioral test, such as the water temperature and dimensions of the apparatus in the forced swim test, can significantly influence the outcome.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (GABA-B Receptor) | 36 µM | |
| Stock Solution Stability (-20°C) | Up to 1 month | |
| Stock Solution Stability (-80°C) | Up to 6 months | |
| Effective In Vivo Dose (Forced Swim Test, Mice) | 10-30 mg/kg (i.p.) |
Experimental Protocols
Key Experiment 1: In Vitro GABA-B Receptor Binding Assay
Methodology:
This protocol is adapted from established methods for GABA-B receptor binding assays.
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension and centrifugation three more times to remove endogenous GABA.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a final volume of 1 mL, combine the membrane preparation (approximately 0.25 mg protein), [3H]GABA (as the radioligand), and varying concentrations of this compound or a non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
An absolute requirement for this assay is the presence of calcium in the incubation medium for [3H]GABA to preferentially bind to the GABA-B receptor.
-
Incubate the mixture for 10 minutes at 4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Key Experiment 2: Mouse Forced Swim Test
Methodology:
This protocol is based on standard procedures for the mouse forced swim test.
-
Apparatus:
-
Use a transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or hind limbs.
-
-
Procedure:
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle control 30 minutes before the test.
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Simplified signaling pathway of the GABA-B receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Cgp 36742 half-life and its impact on experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP 36742. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SGS-742, is an orally active and selective antagonist of the GABA-B receptor, with an IC50 of 36 µM.[1][2] Its primary mechanism involves competitively inhibiting the binding of the neurotransmitter GABA to the GABA-B receptor.[3] By blocking these inhibitory receptors, this compound can modulate the overall excitatory-inhibitory balance within the central nervous system.[3] This action is believed to underlie its potential in treating various neurological and psychiatric disorders.[3]
Q2: What is the half-life of this compound and how does it influence experimental design?
The half-life of this compound in humans after a single oral dose of 600 mg is approximately 3.6 hours. In rats, after intravenous injection, the compound peaks in the brain dialysate within one hour and is largely cleared by the three-hour mark. This relatively short half-life is a critical factor in experimental design. For studies requiring sustained receptor antagonism, multiple administrations may be necessary. For example, some protocols involve cumulative administration at intervals of 2.5-3 hours or twice-daily injections. The timing of behavioral tests or tissue collection should be carefully planned to coincide with the expected peak concentration of the drug.
Q3: Is this compound blood-brain barrier penetrant?
Yes, this compound is a blood-brain barrier (BBB) penetrant compound. Studies in rats have shown its presence in the brain frontal cortex and third ventricle following intravenous administration.
Q4: What are the potential therapeutic applications of this compound?
Preclinical studies suggest that this compound and other GABA-B receptor antagonists may have therapeutic potential in several areas, including:
-
Cognitive Enhancement: It has been shown to improve performance in cognitive tests in mice, rats, and rhesus monkeys.
-
Depression: this compound has demonstrated antidepressant-like activity in animal models such as the forced swim test and the olfactory bulbectomy model.
-
Addiction: By blocking GABA-B receptors, antagonists may reduce the rewarding effects of substances of abuse.
Q5: How should this compound be stored?
For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. If using a water-based stock solution, it should be diluted to the working concentration and sterilized by filtration through a 0.22 µm filter before use.
Quantitative Data Summary
| Parameter | Value | Species | Administration | Source |
| Half-life (t1/2) | 3.6 hours (95% CI: 3.24-3.9) | Human | 600 mg, oral | |
| Maximum Concentration (Cmax) | 27 µmol/L (95% CI: 22.9-30.8) | Human | 600 mg, oral | |
| Time to Cmax (tmax) | 3 hours (median) | Human | 600 mg, oral | |
| Absolute Bioavailability (Fabs) | 0.44 (95% CI: 0.33-0.47) | Human | Oral | |
| Renal Clearance (ClR) | 125 mL/min (95% CI: 114-136) | Human | Oral | |
| IC50 (GABA-B Receptor) | 36 µM | In vitro | N/A |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of behavioral effects | Timing of administration: Due to its short half-life, the behavioral test may be conducted outside the window of peak drug concentration. | Adjust the timing of the behavioral test to occur within 1-3 hours post-administration. For longer experiments, consider a dosing regimen with multiple administrations. |
| Route of administration: Oral bioavailability is less than 50% and can be affected by food. | For more consistent dosing, consider intraperitoneal (i.p.) or intravenous (i.v.) administration. If oral administration is necessary, ensure consistent fasting or feeding schedules across experimental groups. | |
| Metabolism and excretion: The compound is primarily excreted unchanged by the kidneys. | Ensure that the animal models used have normal renal function, as impaired kidney function could alter the drug's pharmacokinetics. | |
| Variability in in vitro results | Compound stability: Improper storage can lead to degradation of the compound. | Follow the recommended storage conditions (-80°C for long-term, -20°C for short-term). Prepare fresh working solutions for each experiment. |
| Solubility issues: The compound may not be fully dissolved in the experimental buffer. | Ensure the compound is fully dissolved in the appropriate vehicle before adding it to the cell culture or tissue preparation. If using a water-based stock, filter sterilize the working solution. | |
| Unexpected off-target effects | High concentrations: At very high concentrations, the selectivity of the compound may decrease. | Use the lowest effective concentration determined from dose-response studies. The reported IC50 is 36 µM. |
| Interaction with other receptors: Some GABA-B receptor antagonists have been reported to have off-target effects. | Include appropriate controls, such as co-administration with a GABA-B agonist like baclofen, to confirm that the observed effects are mediated by GABA-B receptor antagonism. |
Experimental Protocols
Olfactory Bulbectomy (OB) Model of Depression in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a bilateral olfactory bulbectomy.
-
A sham-operated control group should undergo the same surgical procedure without the removal of the olfactory bulbs.
-
Allow a recovery period of at least 14 days.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle once daily for a specified period (e.g., 14 days).
-
-
Behavioral Testing:
-
Open Field Test: To assess locomotor activity. Forty-five minutes after the final dose, place each rat in the center of an open field apparatus and record activity (e.g., number of rearings and peepings) for a set duration (e.g., 3 minutes).
-
Passive Avoidance Test: To assess learning and memory deficits. This test is typically performed after the open field test.
-
-
Data Analysis: Compare the behavioral performance of the this compound-treated OB rats with the vehicle-treated OB rats and the sham-operated controls.
Forced Swim Test (FST) in Mice
-
Animal Model: Male mice are commonly used.
-
Drug Administration:
-
Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control, such as imipramine (B1671792) (30 mg/kg), is often included.
-
-
Test Procedure:
-
Place each mouse individually in a cylinder of water from which it cannot escape.
-
The total duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is recorded.
-
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: Signaling pathway of the GABA-B receptor and the inhibitory action of this compound.
References
CGP 36742 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and potency assessment of CGP 36742, a selective GABA-B receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to maintain its potency?
A1: To ensure the long-term stability and potency of this compound, it is crucial to adhere to the following storage guidelines. The appropriate conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | --- |
| 4°C | Up to 2 years | --- | |
| In Solvent | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use within one month for optimal potency. |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in water. To prepare a stock solution, dissolve the solid powder in water. For cellular assays, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use. To avoid degradation, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective antagonist of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to the GABA-B receptor, this compound blocks the downstream signaling cascade that is normally initiated by GABA. This leads to a disinhibition of neuronal activity.
Mandatory Visualization: GABA-B Receptor Signaling Pathway
Troubleshooting Guides
Issue 1: Loss of compound potency or inconsistent experimental results.
This may be due to improper storage or handling of this compound.
-
Root Cause Analysis:
-
Improper Storage: Storing the compound at room temperature for extended periods or subjecting stock solutions to multiple freeze-thaw cycles can lead to degradation.
-
Hydrolysis: As a phosphinic acid derivative, this compound can be susceptible to hydrolysis, especially in non-neutral pH solutions or with prolonged storage in aqueous solutions.[1][2][3][4]
-
Oxidation: While less common for phosphinic acids, oxidative degradation can occur under certain conditions.
-
-
Solutions:
-
Verify Storage Conditions: Ensure that the solid compound and stock solutions are stored at the recommended temperatures as outlined in the table above.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of this compound for each experiment.
-
Aliquot Stock Solutions: If stock solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
-
Use Appropriate Buffers: Prepare solutions in buffers that are close to physiological pH (7.2-7.4) to minimize the risk of acid- or base-catalyzed hydrolysis.
-
Mandatory Visualization: Troubleshooting Workflow for Potency Issues
Issue 2: Difficulty in assessing the potency of this compound.
Determining the inhibitory constant (IC50) or other potency metrics requires a robust experimental setup.
-
Recommended Experimental Protocols:
-
Radioligand Binding Assay: This method directly measures the affinity of this compound for the GABA-B receptor by competing with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat brain tissue or a cell line overexpressing the receptor).[5] This typically involves homogenization followed by centrifugation to isolate the membrane fraction.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value.
-
-
Electrophysiology (Patch-Clamp): This functional assay measures the ability of this compound to block the physiological response of the GABA-B receptor.
Detailed Methodology:
-
Cell Preparation: Use neurons or other cells expressing functional GABA-B receptors.
-
Recording: Establish a whole-cell patch-clamp recording and apply a GABA-B receptor agonist (e.g., baclofen) to elicit a baseline current (typically an outward potassium current).
-
Antagonist Application: Co-apply the GABA-B agonist with varying concentrations of this compound.
-
Measurement: Measure the reduction in the agonist-induced current at each concentration of this compound.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the concentration of this compound to determine the IC50 value.
-
-
Mandatory Visualization: Experimental Workflow for Potency Assessment
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Cgp 36742 precipitation in experimental buffers
Welcome to the technical support center for CGP 36742. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound, with a primary focus on preventing precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound exhibits high solubility in water. Quantitative analysis indicates a solubility of 125 mg/mL.[1]
Q2: How should I prepare a stock solution of this compound?
A2: For a stock solution, it is recommended to dissolve this compound in high-purity water. To ensure the solution is free of particulates that could act as nucleation sites for precipitation, it is best practice to filter the aqueous stock solution through a 0.22 µm syringe filter. For long-term storage, stock solutions can also be prepared in DMSO.
Q3: What are the recommended storage conditions for this compound solutions?
A3: The stability of your this compound solution depends on the solvent and storage temperature. The following table summarizes the recommended storage conditions:
| Solvent | Storage Temperature | Shelf Life |
| Water | -20°C | 1 month |
| Water | -80°C | 6 months |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6 months |
To avoid repeated freeze-thaw cycles which can degrade the compound and promote precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental buffer can lead to inaccurate compound concentrations and unreliable results. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Issue: Precipitate forms immediately upon dissolving this compound in my buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor initial dissolution | Ensure the compound is fully dissolved in the initial solvent (e.g., water or DMSO) before further dilution into the experimental buffer. Gentle warming or brief sonication can aid in dissolving the powder. | A clear, precipitate-free stock solution is obtained. |
| High compound concentration | While highly soluble in water, the final concentration in your experimental buffer may exceed its solubility limit in that specific solution. Prepare a dilution series to determine the maximum soluble concentration in your buffer. | Identification of the working concentration range where the compound remains in solution. |
| Incorrect solvent for stock | For certain experimental buffers, a DMSO stock solution may be more compatible than an aqueous one, even with high water solubility. | The compound remains in solution upon dilution into the final buffer. |
Issue: Precipitate forms over time after initial successful dissolution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Buffer composition | Certain salts in your buffer (e.g., high concentrations of phosphates) can interact with this compound and reduce its solubility. If possible, try a different buffer system (e.g., HEPES-buffered saline instead of phosphate-buffered saline). | The compound remains in solution for the duration of the experiment. |
| pH of the buffer | The solubility of ionizable compounds like this compound, a phosphinic acid derivative, can be pH-dependent. Measure the pH of your final solution. If it has shifted, adjust it back to the desired range. Consider using a buffer with a stronger buffering capacity around your target pH. | A stable pH environment prevents delayed precipitation. |
| Temperature fluctuations | Changes in temperature can affect solubility. Store your prepared solutions at a constant and appropriate temperature for your experiment. Avoid leaving solutions at room temperature for extended periods if they are meant to be used cold. | The compound remains in solution at a stable temperature. |
| Interaction with other components | If your experimental buffer contains other compounds (e.g., proteins, other drugs), these may interact with this compound and cause precipitation. Prepare the final solution by adding this compound last and observe for any immediate precipitation. | Identification of the specific component causing precipitation, allowing for potential adjustments to the protocol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 1.792 mg of this compound (Molecular Weight: 179.2 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination and undissolved microparticles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of this compound in Artificial Cerebrospinal Fluid (aCSF) for Electrophysiology
-
Prepare aCSF: Prepare your standard aCSF solution and ensure it is bubbled with 95% O₂ / 5% CO₂ to maintain the correct pH (typically 7.3-7.4).
-
Prepare this compound Stock: Prepare a concentrated aqueous stock solution of this compound (e.g., 10 mM) following Protocol 1.
-
Dilution in aCSF: On the day of the experiment, thaw an aliquot of the this compound stock solution. Add the required volume of the stock solution to your pre-warmed and continuously bubbled aCSF to achieve the desired final concentration. For example, to make 100 mL of 10 µM this compound in aCSF, add 100 µL of the 10 mM stock solution.
-
Mixing and Observation: Gently mix the final solution. Visually inspect for any signs of precipitation. If the solution appears cloudy, it may indicate a solubility issue at that concentration in your specific aCSF formulation.
Visualizing the GABA-B Receptor Signaling Pathway
This compound is a selective antagonist of the GABA-B receptor. Understanding its mechanism of action requires knowledge of the signaling pathway it modulates. The following diagram, generated using Graphviz (DOT language), illustrates the canonical GABA-B receptor signaling cascade.
Caption: GABA-B receptor signaling cascade and the inhibitory action of this compound.
Logical Workflow for Troubleshooting Precipitation
The following diagram outlines a logical workflow for addressing precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
CGP 36742 Blood-Brain Barrier Penetration Efficiency: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the blood-brain barrier (BBB) penetration efficiency of CGP 36742. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
Yes, this compound is a blood-brain barrier (BBB) penetrant compound.[1] In vivo studies in rats have demonstrated that it can be detected in the brain following peripheral administration.
Q2: What is the mechanism of action of this compound in the central nervous system?
This compound is a selective antagonist of the GABA-B receptor.[1] By blocking these receptors, it can modulate neurotransmitter release and neuronal excitability, which is the basis for its effects on cognitive performance and its potential as an antidepressant.[2][3][4]
Q3: What are the reported concentrations of this compound in the brain after systemic administration?
A study in rats reported that after a single intraperitoneal (i.p.) injection of 100 mg/kg, the concentration of this compound in the brain ranged from 1 to 1.4 micrograms per gram of tissue (µg/g). This corresponds to a molar concentration of 6 to 8 µM, assuming 1 g of tissue is equivalent to 1 mL. Peak levels in the brain were observed between 30 minutes and 1 hour after injection.
Q4: Is there a known brain-to-plasma concentration ratio for this compound?
While studies have measured both brain and plasma concentrations of this compound, a specific brain-to-plasma concentration ratio (Kp) is not explicitly reported in the readily available scientific literature. To determine this ratio, brain and plasma concentrations need to be measured at the same time point under steady-state conditions.
Q5: Are there any in vitro studies on the BBB permeability of this compound?
Based on available literature, there are no specific published studies that have utilized in vitro BBB models, such as Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA), to evaluate the permeability of this compound. Therefore, quantitative in vitro permeability coefficients for this compound are not available.
Troubleshooting Guides
Issue: Inability to detect this compound in brain tissue samples.
-
Inadequate Dose: Ensure that the administered dose is sufficient. Published studies have used doses ranging from 10 mg/kg to 100 mg/kg (i.p.) in rats to achieve detectable brain levels.
-
Incorrect Timing of Sample Collection: The peak concentration in the brain is reported to be between 30 and 60 minutes post-injection. Collecting samples outside this window may result in concentrations below the detection limit.
-
Insufficient Analytical Sensitivity: The reported brain concentrations are in the low µg/g range. Verify that the analytical method used (e.g., GC/MS, LC-MS/MS) has a limit of detection (LOD) and limit of quantification (LOQ) adequate for these levels. A published GC/MS method had a detection limit of 0.01 µg/g for tissue.
-
Improper Sample Preparation: this compound is a phosphinic acid derivative. The analytical method may require a specific derivatization step to improve its chromatographic behavior and detection. A two-step process involving acylation of the amino group and esterification of the phosphinic acid has been described.
Issue: High variability in brain concentration measurements between animals.
-
Route of Administration: The method of administration (e.g., intraperitoneal, oral, intravenous) can significantly affect the absorption and subsequent distribution to the brain. Ensure consistent administration technique across all animals.
-
Animal-to-Animal Variation: Biological variability is inherent in animal studies. Using a sufficient number of animals per group and ensuring consistency in age, weight, and strain can help minimize this variability.
-
Metabolic Differences: Individual differences in metabolism can affect the amount of this compound that reaches the brain.
Quantitative Data Summary
The following table summarizes the available quantitative data on the brain concentration of this compound from in vivo studies.
| Parameter | Value | Species | Dose | Route of Administration | Analytical Method | Reference |
| Brain Concentration | 1 - 1.4 µg/g (6 - 8 µM) | Rat | 100 mg/kg | Intraperitoneal (i.p.) | GC/MS | |
| Time to Peak Brain Conc. | 30 - 60 min | Rat | 100 mg/kg | Intraperitoneal (i.p.) | GC/MS | |
| GC/MS Detection Limit | 0.01 µg/g (tissue) | - | - | - | GC/MS | |
| GC/MS Detection Limit | 0.0005 µg/mL (plasma) | - | - | - | GC/MS |
Experimental Protocols
1. In Vivo Brain Concentration Analysis in Rats (GC/MS Method)
This protocol is a summary of the methodology described in the literature for determining this compound concentrations in rat brain tissue.
-
Animal Model: Male rats.
-
Dosing: Intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/kg.
-
Sample Collection: Brain tissue is collected at various time points after administration, with peak concentrations expected between 30 and 60 minutes.
-
Sample Preparation (Derivatization):
-
Acylation: The amino group of this compound is acylated.
-
Esterification: The phosphinic acid group is esterified. This two-step derivatization is crucial for analysis by GC/MS.
-
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC/MS) is used for the separation and quantification of the derivatized this compound.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the brain tissue samples.
Visualizations
Signaling Pathway of a GABA-B Receptor Antagonist
This compound acts as an antagonist at GABA-B receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by GABA, mediate inhibitory neurotransmission. As an antagonist, this compound blocks these effects.
Caption: Signaling pathway of a GABA-B receptor antagonist like this compound.
Experimental Workflow for In Vivo Brain Concentration Analysis
The following diagram illustrates the typical workflow for determining the brain concentration of a compound like this compound in an animal model.
Caption: Workflow for in vivo brain and plasma concentration analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABA(B) receptor antagonist CGP36742 improves learned helplessness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in behavioral studies with Cgp 36742
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cgp 36742 in behavioral studies. Our aim is to help you minimize variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SGS-742, is a selective and orally active antagonist of the GABA-B receptor, with an IC50 of 36 µM.[1] By blocking these inhibitory receptors, it can enhance cognitive performance and has been investigated for its potential antidepressant-like effects.[1][2] It is a blood-brain barrier penetrant compound.[1]
Q2: How should I prepare and store this compound for my experiments?
A2: this compound is a solid that can be dissolved in water or 0.9% sodium chloride (saline) for in vivo studies.[2] Stock solutions can be prepared and stored for future use. For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What are the recommended dosages and administration routes for this compound in rodent behavioral studies?
A3: The appropriate dosage and administration route depend on the specific behavioral paradigm and animal model. Below is a summary of commonly used parameters:
| Species | Behavioral Test | Dosage Range | Administration Route | Pre-treatment Time |
| Mice | Forced Swim Test | 10-30 mg/kg | Intraperitoneal (i.p.) | 30 minutes |
| Rats | Olfactory Bulbectomy | 10 mg/kg (chronic) | Intraperitoneal (i.p.) | Daily for 14 days |
| Rats | Learned Helplessness | Not specified | Not specified | 14 days |
| Rats | Passive Avoidance | 10 mg/kg (chronic) | Intraperitoneal (i.p.) | Daily for 14 days |
Q4: Can this compound influence locomotor activity and confound behavioral test results?
A4: Studies have shown that at doses of 10 and 30 mg/kg, this compound does not significantly affect spontaneous locomotor activity in mice. However, it is always recommended to include a locomotor activity test as a control experiment to rule out any confounding effects on motor function in your specific experimental setup.
Troubleshooting Guides
High variability in behavioral outcomes can be a significant challenge. This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Problem 1: Inconsistent or no significant effect of this compound in the Forced Swim Test.
-
Potential Cause 1: Improper Drug Preparation or Administration.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Ensure that the this compound solution is freshly prepared or has been stored correctly to prevent degradation.
-
Confirm Accurate Dosing: Double-check all calculations for dose concentration and volume based on the most recent animal body weights. Ensure precise administration technique (e.g., correct intraperitoneal injection).
-
-
-
Potential Cause 2: Suboptimal Test Conditions.
-
Troubleshooting Steps:
-
Water Temperature: Maintain a consistent water temperature between 23-25°C. Fluctuations can alter the animal's stress level and activity.
-
Cylinder Dimensions: Use standardized cylinders (e.g., 25 cm height, 10 cm diameter) with a water depth that prevents the mouse from touching the bottom or escaping (e.g., 10 cm).
-
Habituation: Ensure all animals are properly habituated to the experimental room to minimize stress-induced variability.
-
-
-
Potential Cause 3: Animal-Specific Factors.
-
Troubleshooting Steps:
-
Strain and Sex: Be aware that different mouse strains and sexes can exhibit baseline differences in immobility time. Use a consistent strain and sex throughout the study.
-
Age and Weight: Use animals within a narrow age and weight range to reduce inter-individual variability.
-
-
Problem 2: High variability in the Passive Avoidance Test results.
-
Potential Cause 1: Inconsistent Fear Conditioning.
-
Troubleshooting Steps:
-
Shock Intensity and Duration: Standardize the foot shock intensity and duration across all animals. Variations can lead to differing levels of fear memory consolidation.
-
Lighting Conditions: Ensure consistent and appropriate lighting in both the light and dark compartments of the apparatus. Rodents have a natural aversion to bright light.
-
-
-
Potential Cause 2: Timing of Drug Administration.
-
Troubleshooting Steps:
-
Precise Pre-treatment Interval: Administer this compound at a consistent time point before the training or testing session. For chronic studies, maintain a regular daily dosing schedule.
-
-
-
Potential Cause 3: Habituation and Handling.
-
Troubleshooting Steps:
-
Handling: Handle all animals consistently and gently to minimize stress, which can impact learning and memory. Daily handling for a period before the experiment is recommended.
-
Habituation to Apparatus: Allow animals to explore the apparatus without any shock on a preceding day to reduce novelty-induced anxiety.
-
-
Experimental Protocols
1. Forced Swim Test (Mouse)
-
Objective: To assess antidepressant-like activity by measuring the duration of immobility.
-
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water maintained at 23-25°C
-
Video recording equipment
-
-
Procedure:
-
Thirty minutes prior to the test, administer this compound (10 or 30 mg/kg, i.p.) or vehicle to the mice.
-
Fill the beakers with water to a height of 10 cm.
-
Gently place each mouse individually into a beaker for a 6-minute session.
-
Record the entire session for later analysis.
-
The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is typically scored during the last 4 minutes of the test.
-
After the test, remove the mice, dry them, and return them to their home cages.
-
2. Passive Avoidance Test (Rat)
-
Objective: To assess learning and memory based on the animal's ability to avoid an aversive stimulus.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Chronic Dosing: Administer this compound (10 mg/kg, i.p.) or vehicle daily for 14 days.
-
Training (Acquisition Trial):
-
Place the rat in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Testing (Retention Trial):
-
Twenty-four hours after the training trial, place the rat back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
Longer latencies are indicative of better memory of the aversive event.
-
-
Visualizations
Caption: this compound blocks presynaptic and postsynaptic GABA-B receptors.
Caption: Workflow for the forced swim test with this compound.
Caption: A logical approach to troubleshooting variability.
References
Validation & Comparative
A Comparative Guide to CGP 36742 and Baclofen in GABA-B Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CGP 36742 and baclofen (B1667701), two critical tool compounds in the study of gamma-aminobutyric acid type B (GABA-B) receptors. By examining their distinct mechanisms of action and presenting supporting experimental data, this document aims to assist researchers in the selection and application of these ligands for in vitro and in vivo studies.
Introduction to this compound and Baclofen
Baclofen is a prototypical selective agonist for the GABA-B receptor.[1] It is clinically used as a muscle relaxant and anti-spastic agent.[1] Its mechanism of action involves mimicking the effect of the endogenous neurotransmitter GABA at the GABA-B receptor, leading to neuronal inhibition.[2]
This compound is a selective antagonist of the GABA-B receptor.[3] It is an orally active compound capable of crossing the blood-brain barrier, making it a valuable tool for investigating the physiological and behavioral roles of GABA-B receptors.[3] this compound works by blocking the activation of GABA-B receptors by agonists like GABA and baclofen.
Mechanism of Action at the GABA-B Receptor
Baclofen and this compound exert their effects by binding to the orthosteric site of the GABA-B receptor, a G-protein coupled receptor (GPCR). However, their downstream effects are diametrically opposed.
-
Baclofen (Agonist): Upon binding, baclofen induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This activation results in the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The opening of GIRK channels leads to potassium ion efflux and neuronal hyperpolarization, while the inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals.
-
This compound (Antagonist): this compound binds to the GABA-B receptor but does not induce the conformational change necessary for G-protein activation. Instead, it occupies the binding site and prevents agonists like GABA or baclofen from binding and activating the receptor, thereby inhibiting their effects.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for baclofen and this compound from various in vitro and in vivo studies. It is important to note that direct comparisons of potency and affinity are most accurate when determined within the same study under identical experimental conditions.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |
| Baclofen | Radioligand Binding | Rat brain synaptic membranes | --INVALID-LINK---baclofen | IC50 (vs GABA) | 0.04 µM | |
| Radioligand Binding | Rat brain synaptic membranes | [3H]GABA | IC50 | 0.13 µM | ||
| Functional Assay (GTPγS) | Rat ventral tegmental area slices | N/A | EC50 | 0.27 µM | ||
| This compound | Radioligand Binding | Not specified | Not specified | IC50 | 36 µM |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Test | Effect | Dose | Reference |
| Baclofen | Rat | Morris water maze | Induced learning deficit | 4 mg/kg (i.p.) | |
| This compound | Rat | Morris water maze | Attenuated baclofen-induced deficit | 10 and 30 mg/kg (p.o.) | |
| Rat | Olfactory bulbectomy model | Reduced learning deficit | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GABA-B receptor signaling pathway activation by an agonist (Baclofen) and inhibition by an antagonist (this compound).
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Experimental workflow to assess the functional antagonism of this compound against baclofen-induced G-protein activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled agonist like [3H]baclofen.
Materials:
-
Rat brain membranes (or cell lines expressing GABA-B receptors)
-
[3H]baclofen (radioligand)
-
This compound (unlabeled competitor)
-
Unlabeled baclofen (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [3H]baclofen + buffer
-
Non-specific Binding: Membranes + [3H]baclofen + a high concentration of unlabeled baclofen (e.g., 1 mM)
-
Competition: Membranes + [3H]baclofen + increasing concentrations of this compound
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional)
Objective: To measure the ability of baclofen to activate G-proteins via the GABA-B receptor and the potency of this compound in antagonizing this effect.
Materials:
-
Membranes from cells expressing GABA-B receptors
-
Baclofen
-
This compound
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add membranes, GDP, and either buffer or a fixed concentration of this compound.
-
Agonist Addition: Add increasing concentrations of baclofen to the wells.
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding as a function of baclofen concentration in the absence and presence of this compound. Determine the EC50 for baclofen in both conditions. A rightward shift in the baclofen dose-response curve in the presence of this compound indicates competitive antagonism.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of baclofen on postsynaptic currents and the ability of this compound to block these effects.
Materials:
-
Brain slices containing neurons expressing GABA-B receptors (e.g., hippocampal or cortical slices)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Baclofen
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Obtain Whole-Cell Recording: Using a glass micropipette filled with intracellular solution, form a gigaseal with a neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline postsynaptic currents (e.g., by stimulating afferent fibers to evoke inhibitory postsynaptic currents, IPSCs).
-
Drug Application:
-
Apply baclofen to the bath and record the change in the postsynaptic current (e.g., an outward current due to GIRK channel activation).
-
After washing out the baclofen, pre-incubate the slice with this compound and then co-apply baclofen and this compound.
-
-
Data Analysis: Measure the amplitude and kinetics of the baclofen-induced current in the absence and presence of this compound. A reduction or block of the baclofen-induced current by this compound demonstrates its antagonistic effect.
Conclusion
Baclofen and this compound are indispensable tools for elucidating the complex roles of the GABA-B receptor in the central nervous system. Baclofen serves as a reliable agonist to probe the functional consequences of GABA-B receptor activation, while this compound is a potent antagonist for blocking these effects and investigating the impact of receptor inhibition. The choice between these compounds will depend on the specific experimental question. For instance, to study the effects of GABA-B receptor activation, baclofen would be the compound of choice. Conversely, to investigate the consequences of blocking GABA-B receptor signaling, this compound would be the appropriate tool. By understanding their distinct properties and employing the appropriate experimental protocols, researchers can continue to unravel the intricate functions of the GABA-B receptor system.
References
A Comprehensive Efficacy Analysis of the GABA-B Receptor Antagonist Cgp 36742 (SGS-742)
An in-depth guide for researchers and drug development professionals on the preclinical and clinical efficacy of the selective GABA-B receptor antagonist, Cgp 36742, also known as SGS-742 in clinical trials.
This compound, later designated SGS-742 for clinical development, is a selective and orally active antagonist of the GABA-B receptor.[1][2] As a compound capable of penetrating the blood-brain barrier, it has been the subject of numerous studies to evaluate its potential in improving cognitive performance and its possible therapeutic applications in various neurological and psychiatric conditions.[1] This guide provides a comprehensive comparison of its efficacy, drawing from a range of preclinical and clinical experimental data.
Mechanism of Action
This compound (SGS-742) functions by blocking GABA-B receptors.[1] These receptors are metabotropic G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By antagonizing these receptors, SGS-742 is thought to disinhibit neuronal activity, leading to an enhancement of the release of several neurotransmitters, including glutamate, aspartate, glycine, and somatostatin.[3] This modulation of synaptic transmission is believed to underlie its observed effects on cognition and mood. Chronic administration has also been shown to cause an upregulation of GABA-B receptors in the frontal cortex of rats.
The signaling pathway below illustrates the principal mechanism of action.
Preclinical Efficacy
A substantial body of preclinical research has demonstrated the cognitive-enhancing and antidepressant-like effects of this compound in various rodent models.
Cognitive Enhancement
Studies in mice, rats, and rhesus monkeys have consistently shown that this compound improves performance in a range of learning and memory tasks. For instance, treated animals exhibited enhanced performance in passive avoidance tests and partner recognition tasks.
Antidepressant-like Activity
This compound has also been investigated for its potential antidepressant effects. Key findings from rodent models of depression are summarized below.
| Experimental Model | Species | Dosage | Key Findings |
| Forced Swim Test | Mice | 10 mg/kg and 30 mg/kg (i.p.) | Significantly reduced immobility time by 32% and 40% respectively. |
| Olfactory Bulbectomy (OB) Model | Rats | 10 mg/kg (i.p., daily for 14 days) | Restored learning deficits in the passive avoidance task. |
| Learned Helplessness | Rats | Not specified | Dose-dependently improved escape failures. |
The following diagram outlines a typical workflow for a preclinical study investigating the antidepressant-like effects of this compound.
Clinical Efficacy of SGS-742
Building on the promising preclinical data, SGS-742 advanced to clinical trials in humans for various conditions, primarily focusing on cognitive impairment.
Mild Cognitive Impairment (MCI) and Alzheimer's Disease
A Phase II, double-blind, placebo-controlled study in 110 patients with mild cognitive impairment (MCI) showed that oral administration of SGS-742 at a dose of 600 mg three times a day for 8 weeks significantly improved attention, particularly choice reaction time and visual information processing, as well as working memory. Subsequently, a Phase II clinical trial was initiated for patients with mild to moderate Alzheimer's disease.
Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency
SGS-742 was also investigated in a Phase II clinical trial for SSADH deficiency, a rare metabolic disorder characterized by the accumulation of GABA. However, in a randomized, double-blind, crossover trial involving 19 patients, SGS-742 failed to demonstrate a significant improvement in cognition or normalization of cortical excitability as measured by the Adaptive Behavior Assessment Scale (ABAS) and transcranial magnetic stimulation (TMS). There was no significant difference in the incidence of adverse effects between the drug and placebo groups.
The workflow for a typical clinical trial evaluating SGS-742 is depicted below.
References
Validating the Antagonist Activity of Cgp 36742 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antagonist activity of Cgp 36742 at the GABA-B receptor against other commonly used antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in neuroscience and pharmacology.
Introduction to this compound
This compound is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. As an orally active compound capable of crossing the blood-brain barrier, this compound has been a valuable tool in investigating the physiological roles of GABA-B receptors and exploring their therapeutic potential in various neurological and psychiatric disorders.[1][2] This guide focuses on the in vitro characterization of this compound's antagonist properties, providing a comparative analysis with other known GABA-B antagonists.
Comparative Antagonist Activity at the GABA-B Receptor
The antagonist potency of this compound has been evaluated in various in vitro assays, primarily through radioligand binding studies and functional assessments. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other key GABA-B receptor antagonists. Lower IC50 values are indicative of higher binding affinity.
| Compound | Assay Type | Preparation | Radioligand | IC50 (µM) |
| This compound | Radioligand Binding | - | - | 36[1][2] |
| Phaclofen | Radioligand Binding | Rat cerebellar membranes | --INVALID-LINK---baclofen | 118[3] |
| (-)-(R)-Phaclofen | Radioligand Binding | Rat cerebellar membranes | [3H]-(R)-baclofen | 76 |
| Saclofen | Radioligand Binding | Rat cerebellar membranes | - | 7.8 |
| 2-Hydroxysaclofen | Radioligand Binding | Rat cerebellar membranes | --INVALID-LINK---baclofen | 5.1 |
| CGP 35348 | Radioligand Binding | Rat cortical membranes | - | 34 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro assays used to characterize GABA-B receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the GABA-B receptor by competing with a radiolabeled ligand.
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a specific radioligand from the GABA-B receptor.
Materials:
-
Rat brain tissue (e.g., cerebellum or cortex)
-
Radioligand (e.g., --INVALID-LINK---baclofen)
-
Test compounds (this compound, phaclofen, saclofen, etc.)
-
Non-specific binding control (e.g., unlabeled baclofen)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-B receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Functional Assay: cAMP Measurement
GABA-B receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. Antagonists block the agonist-induced decrease in cAMP.
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cell line expressing GABA-B receptors (e.g., CHO cells)
-
GABA-B agonist (e.g., baclofen)
-
Adenylyl cyclase stimulator (e.g., forskolin)
-
Test compounds
-
cAMP assay kit
Procedure:
-
Cell Culture: Culture cells expressing GABA-B receptors.
-
Treatment: Pre-incubate the cells with the test compound, followed by stimulation with a GABA-B agonist in the presence of forskolin.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced decrease in cAMP levels.
References
Cross-Validation of Cgp 36742 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GABAB receptor antagonist Cgp 36742 with alternative compounds and genetic models, focusing on its antidepressant-like effects. The information is intended to support researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound and GABAB Receptor Antagonism
This compound is a selective GABAB receptor antagonist capable of crossing the blood-brain barrier. It has demonstrated antidepressant-like properties in various preclinical rodent models. The primary mechanism of action for this compound and other GABAB receptor antagonists is the blockade of GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. By antagonizing these receptors, these compounds are thought to disinhibit the release of several neurotransmitters, including glutamate (B1630785) and monoamines, which are implicated in the pathophysiology of depression.
GABAB Receptor Signaling Pathway
The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Upon activation by the endogenous ligand GABA, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a decrease in neuronal excitability. GABAB receptor antagonists like this compound block this pathway, leading to a net increase in neuronal activity and neurotransmitter release.
Experimental Protocols
The antidepressant-like effects of this compound and its alternatives are primarily evaluated using behavioral models in rodents that are sensitive to clinically effective antidepressant drugs.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model.
-
Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating motionless or making only movements necessary to keep the head above water) during the last 4 minutes of the session is recorded.
-
Principle: Antidepressant compounds decrease the duration of immobility.
Olfactory Bulbectomy (OBX) Model
Bilateral removal of the olfactory bulbs in rodents leads to a behavioral syndrome that is reversed by chronic, but not acute, antidepressant treatment.
-
Procedure:
-
Rats are anesthetized, and the skull is exposed.
-
Burr holes are drilled over the olfactory bulbs.
-
The olfactory bulbs are removed by suction.
-
Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.
-
-
Behavioral Assessment: Two weeks after surgery, animals are typically assessed in an open field test. Hyperactivity in a novel environment is a characteristic behavioral change in OBX rats, which is attenuated by chronic antidepressant treatment.
Learned Helplessness (LH) Paradigm
This model induces a state of helplessness in rodents by exposure to inescapable and unpredictable stress.
-
Procedure:
-
Induction: Rats are subjected to inescapable foot shocks.
-
Testing: 24 hours later, the animals are placed in a shuttle box where they can escape a foot shock by moving to the other side of the chamber.
-
-
Measurement: The number of failures to escape the shock is recorded. Antidepressants reduce the number of escape failures.
Data Presentation: this compound vs. Alternatives and Genetic Models
Comparison with Other GABAB Receptor Antagonists
The following table summarizes the comparative efficacy of this compound and another selective GABAB receptor antagonist, CGP 51176, in preclinical models of depression. The data is extracted from Nowak et al., 2006.
| Compound | Model | Species | Dose (mg/kg) | Effect on Immobility Time (FST) | Effect on Hyperactivity (OBX) |
| This compound | Forced Swim Test | Mouse | 10 | ↓ 32% | N/A |
| 30 | ↓ 40% | N/A | |||
| Olfactory Bulbectomy | Rat | 10 (chronic) | N/A | Reversed | |
| CGP 51176 | Forced Swim Test | Mouse | 8 | ↓ 31% | N/A |
| Olfactory Bulbectomy | Rat | 10 (chronic) | N/A | Reversed |
Data from Nowak G, Partyka A, Pałucha A, et al. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents. Br J Pharmacol. 2006;149(5):581-590.[1]
Cross-Validation with Genetic Models (GABAB1 Knockout Mice)
| Model | Key Findings | Implication for this compound |
| GABAB1 Knockout Mice | Exhibit a baseline antidepressant-like phenotype, including reduced immobility in the Forced Swim Test. | This suggests that the antidepressant-like effects of this compound are indeed mediated by the blockade of GABAB1-containing receptors. The absence of the receptor mimics the pharmacological effect of the antagonist. |
| Show altered responses to other GABAB receptor ligands. | It is hypothesized that this compound would have no significant effect on the behavior of GABAB1 KO mice in these models, as its molecular target is absent. This would provide strong evidence for its on-target mechanism of action. |
Data Gap: The absence of direct studies testing this compound in GABAB1 knockout mice represents a significant gap in the literature. Such experiments would be invaluable for definitively confirming the on-target effects of this compound and further validating its mechanism of action.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of a compound like this compound and cross-validating the findings with genetic models.
Conclusion
The available evidence strongly suggests that this compound exerts its antidepressant-like effects through the antagonism of GABAB receptors. This is supported by its efficacy in established rodent models of depression and the congruent phenotype observed in GABAB1 receptor knockout mice. The comparative data with CGP 51176 indicates a similar profile of activity for these selective antagonists.
For future research, direct testing of this compound in GABAB receptor knockout mice is highly recommended to definitively confirm its on-target mechanism of action and complete the cross-validation with genetic models. Such studies would provide the highest level of evidence for its therapeutic potential and inform the development of novel antidepressant medications targeting the GABABergic system.
References
A Comparative Guide to Phosphinic Acid-Based GABA-B Antagonists: CGP 36742 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CGP 36742 with other prominent phosphinic acid-based GABA-B receptor antagonists. The data presented is compiled from key studies to offer an objective overview of their relative potencies and pharmacological profiles.
Introduction to Phosphinic Acid-Based GABA-B Antagonists
The discovery of selective antagonists for the GABA-B receptor has been instrumental in elucidating the physiological roles of this receptor and exploring its therapeutic potential. Phosphinic acid analogs of GABA have emerged as a significant class of these antagonists. This compound was one of the first orally active GABA-B antagonists, paving the way for the development of more potent and selective compounds. This guide focuses on a comparative analysis of this compound and its key structural and functional analogs: CGP 35348, CGP 52432, and CGP 55845.
Comparative Efficacy: A Quantitative Overview
The antagonist potency of these compounds has been primarily characterized through electrophysiological and binding assays. The following tables summarize the key quantitative data from comparative studies.
Table 1: Antagonist Potency at Native GABA-B Receptors (Electrophysiology)
This table presents the half-maximal inhibitory concentrations (IC50) for the blockade of postsynaptic and presynaptic GABA-B receptor-mediated effects in rat hippocampal CA1 neurons. This data is particularly valuable as it comes from a single study, allowing for a direct and reliable comparison of functional potency.
| Compound | Postsynaptic IPSP Blockade (IC50, µM)[1][2] | Presynaptic Paired-Pulse Facilitation Blockade (IC50, µM)[1][2] |
| This compound | 160 | 1300 |
| CGP 52432 | 0.28 | 2.2 |
| CGP 55845A | 0.029 | 0.23 |
| CGP 35348 | 34[3] | Not Reported in Direct Comparison |
Data for this compound, CGP 52432, and CGP 55845A are from Davies et al., 1993. Data for CGP 35348 is from Olpe et al., 1990.
Table 2: Binding Affinity at GABA-B Receptors
This table summarizes the available binding affinity data for the selected antagonists. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Binding Affinity (IC50 or pKi) | Radioligand | Tissue Preparation | Reference |
| This compound | IC50: 36 µM | [3H]-GABA | Rat cortical membranes | Froestl et al., 1995 |
| CGP 35348 | IC50: 34 µM | [3H]-GABA | Rat cortical membranes | Olpe et al., 1990 |
| CGP 52432 | IC50: 85 nM | Not Specified | Rat cortical synaptosomes | Lanza et al., 1993 |
| CGP 55845 | pKi: 8.35 | [3H]-CGP 27492 | Not Specified | Tocris Bioscience |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
A standardized protocol for determining the binding affinity of a compound to the GABA-B receptor typically involves the following steps:
-
Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-B receptors.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-GABA or a radiolabeled antagonist) and varying concentrations of the competitor compound (the antagonist being tested).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Electrophysiological Recording in Rat Hippocampal Slices
The functional antagonism of GABA-B receptors is often assessed using electrophysiological recordings in brain slices, as described in the study by Davies et al. (1993):
-
Slice Preparation: Transverse slices of the rat hippocampus are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.
-
Recording: Intracellular or field potential recordings are made from CA1 pyramidal neurons.
-
Stimulation: Electrical stimulation of afferent pathways is used to evoke synaptic responses.
-
Measurement of Postsynaptic Potentials: The late, slow inhibitory postsynaptic potential (IPSP), which is mediated by GABA-B receptors, is recorded. The ability of the antagonist to block this baclofen-induced hyperpolarization is quantified.
-
Measurement of Presynaptic Effects: Paired-pulse stimulation is used to assess presynaptic GABA-B receptor function. The depression of the second of two closely spaced stimuli is mediated by presynaptic GABA-B autoreceptors. The antagonist's ability to block this paired-pulse depression is measured.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value for the antagonist's effect on both pre- and postsynaptic GABA-B receptor-mediated responses.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathway of GABA-B receptors and a typical experimental workflow for assessing antagonist potency.
Caption: GABA-B Receptor Signaling Pathway and Antagonist Action.
Caption: Electrophysiological Workflow for GABA-B Antagonist Potency.
Discussion and Conclusion
The comparative data clearly demonstrate a significant progression in potency among the phosphinic acid-based GABA-B antagonists. This compound, as an early, orally active compound, exhibits a relatively modest potency. In contrast, later compounds such as CGP 52432 and particularly CGP 55845A, show markedly increased antagonist activity, with potencies in the nanomolar range.
The study by Davies et al. (1993) provides strong evidence that while these antagonists act on both pre- and postsynaptic GABA-B receptors, there may be a degree of selectivity, with generally higher concentrations required to block the presynaptic autoreceptors. This has important implications for their potential therapeutic applications, as differential targeting of pre- versus postsynaptic receptors could lead to distinct physiological effects.
For researchers and drug development professionals, the choice of antagonist will depend on the specific experimental or therapeutic goals. While this compound may still be a useful tool for in vivo studies requiring oral administration, the higher potency and selectivity of compounds like CGP 52432 and CGP 55845 make them more suitable for in vitro studies and as templates for the design of next-generation GABA-B receptor modulators. This guide provides the foundational data to inform such decisions and to facilitate further research in this critical area of neuropharmacology.
References
- 1. Comparison of antagonist potencies at pre- and post-synaptic GABAB receptors at inhibitory synapses in the CA1 region of the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of antagonist potencies at pre- and post-synaptic GABA(B) receptors at inhibitory synapses in the CA1 region of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of Cgp 36742: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of target engagement for Cgp 36742, a selective GABA-B receptor antagonist. Through a comparative analysis with the alternative compound CGP 51176, this document summarizes key experimental data, details methodologies for pivotal behavioral assays, and visualizes the underlying signaling pathway and experimental workflows.
Comparative Efficacy of GABA-B Antagonists
This compound and CGP 51176 have both demonstrated antidepressant-like effects in rodent models by antagonizing the GABA-B receptor. The following tables summarize their comparative performance in key behavioral assays.
Table 1: Forced Swim Test in Mice
| Compound | Dose (mg/kg) | Route of Administration | Reduction in Immobility Time | Citation |
| This compound | 10 | i.p. | 32% | [1] |
| This compound | 30 | i.p. | 40% | [1] |
| CGP 51176 | >8 | i.p. | 31% | [1] |
| Imipramine (Control) | 30 | i.p. | 21% | [1] |
Table 2: Olfactory Bulbectomy (OB) Model in Rats - Passive Avoidance Test
| Treatment Group | Number of Trials to Criterion | Citation |
| Sham-operated | ~4 | [1] |
| Olfactory Bulbectomized (OB) | ~9 | |
| OB + Chronic this compound (10 mg/kg) | ~5 | |
| OB + Chronic CGP 51176 | Significant improvement |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.
Forced Swim Test (Mouse)
The forced swim test is a common behavioral assay to assess antidepressant-like activity.
Apparatus:
-
A transparent cylindrical glass container (20 cm diameter, 30 cm height).
-
Water maintained at 25 ± 1°C, with a depth of 15 cm to prevent the mouse from touching the bottom.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound (10 or 30 mg/kg, i.p.) or CGP 51176 (>8 mg/kg, i.p.) 30 minutes before the test.
-
Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Data Recording: Video record the session to score the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the mice from the water, dry them, and return them to their home cages.
Olfactory Bulbectomy (OB) Model (Rat)
This model is used to induce depressive-like behaviors in rats.
Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Incision: Place the animal in a stereotaxic apparatus and make a midline incision on the scalp.
-
Craniotomy: Drill two small holes over the olfactory bulbs.
-
Ablation: Aspirate the olfactory bulbs. Care must be taken to avoid damaging the frontal cortex.
-
Closure: Fill the cavity with a hemostatic sponge, and close the incision with sutures or wound clips.
-
Recovery: Allow a post-operative recovery period of at least 2 days before behavioral testing.
Passive Avoidance Test (Rat)
This test assesses learning and memory deficits, which are often observed in the OB model of depression.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the rat in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency is indicative of better memory of the aversive stimulus.
-
Visualizing the Mechanism and Workflow
GABA-B Receptor Signaling Pathway
This compound acts as an antagonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Its antagonism prevents the inhibitory effects of GABA, leading to downstream cellular responses.
Caption: GABA-B receptor signaling pathway.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the logical flow of the in vivo experiments to validate the target engagement of this compound.
Caption: In vivo validation workflow.
References
Comparative Analysis of GABAB Receptor Antagonists: Cgp 36742 and CGP 51176
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between two key GABAB receptor antagonists, Cgp 36742 and CGP 51176.
This guide provides a detailed comparative analysis of this compound and CGP 51176, two selective antagonists of the GABAB receptor. Both compounds have been instrumental in elucidating the role of the GABAB receptor in various physiological and pathological processes, particularly in the fields of neuroscience and psychiatry. This document summarizes their key pharmacological properties, compares their efficacy in preclinical models of depression, details the experimental protocols used to generate the presented data, and illustrates the underlying signaling pathways.
Pharmacological Profile
This compound and CGP 51176 are both competitive antagonists at the GABAB receptor, meaning they bind to the receptor and block the action of the endogenous ligand, gamma-aminobutyric acid (GABA). However, they exhibit different potencies, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 (μM) | Potency | Reference |
| This compound | 36 | Lower | [1][2] |
| CGP 51176 | 6 | Higher |
Table 1: In vitro potency of this compound and CGP 51176 at the GABAB receptor.
Preclinical Efficacy in Models of Depression
The antidepressant-like effects of this compound and CGP 51176 have been evaluated in various rodent models of depression. The forced swim test is a commonly used behavioral assay to screen for potential antidepressant activity. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
Forced Swim Test in Mice
A key study directly compared the effects of this compound and CGP 51176 in the mouse forced swim test. The results demonstrate a dose-dependent reduction in immobility time for both compounds, with CGP 51176 showing efficacy at lower doses, consistent with its higher in vitro potency.
| Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (s) ± SEM | % Reduction in Immobility |
| Vehicle | - | 175 ± 10 | - |
| This compound | 10 | 119 ± 15 | 32% |
| This compound | 30 | 105 ± 12 | 40% |
| CGP 51176 | 8 | 122 ± 18 | 30% |
| CGP 51176 | 12 | 100 ± 14 | 43% |
Table 2: Comparative effects of this compound and CGP 51176 on immobility time in the mouse forced swim test. Data are adapted from Nowak et al., 2006.
Experimental Protocols
Forced Swim Test (Mouse)
The forced swim test is a behavioral assay used to assess antidepressant-like activity in rodents.[3][4]
Apparatus:
-
A transparent cylindrical tank (e.g., 20 cm in diameter and 30-40 cm in height) is filled with water (23-25°C) to a depth of approximately 15 cm. This depth prevents the mouse from touching the bottom with its tail or paws.
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.
-
The behavior of the mouse is typically recorded by a video camera for later analysis.
-
The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Antidepressant compounds are expected to reduce the duration of immobility.
Olfactory Bulbectomy (Rat)
The olfactory bulbectomy (OBX) model is a surgical animal model of depression. The procedure involves the bilateral removal of the olfactory bulbs.
Procedure:
-
Rats are anesthetized, and the head is secured in a stereotaxic apparatus.
-
A midline incision is made on the scalp to expose the skull.
-
Two small holes are drilled in the skull overlying the olfactory bulbs.
-
The olfactory bulbs are then aspirated using a suction pipette.
-
The cavity is filled with a hemostatic sponge, and the incision is closed.
-
Behavioral testing is typically conducted after a recovery period of at least two weeks. Olfactory bulbectomized rats exhibit behavioral, neurochemical, and neuroendocrine changes that are often reversed by chronic, but not acute, antidepressant treatment.[5]
Signaling Pathways
GABAB Receptor Signaling Pathway
GABAB receptors are metabotropic receptors that are coupled to inhibitory G-proteins (Gi/o). Upon activation by GABA, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins. This leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. The net effect of GABAB receptor activation is a reduction in neuronal excitability. GABAB receptor antagonists, such as this compound and CGP 51176, block these inhibitory effects.
Caption: GABAB receptor signaling pathway and point of antagonism.
Experimental Workflow: Forced Swim Test
The workflow for conducting a forced swim test to evaluate the antidepressant-like effects of compounds like this compound and CGP 51176 involves several key steps, from animal preparation to data analysis.
Caption: Experimental workflow for the forced swim test.
References
A Comparative Guide to GABA-B Antagonists: CGP 36742 vs. Saclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used γ-aminobutyric acid type B (GABA-B) receptor antagonists: CGP 36742 and saclofen (B1680481). The information presented herein is compiled from various experimental studies to aid researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to GABA-B Receptor Antagonism
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Antagonists of the GABA-B receptor are crucial pharmacological tools for investigating the physiological and pathological roles of the GABA-B system. They have potential therapeutic applications in various neurological and psychiatric disorders, including cognitive impairment and depression.
At a Glance: this compound vs. Saclofen
| Feature | This compound | Saclofen |
| Chemical Class | Phosphinic acid derivative | Sulphonic acid analogue of baclofen |
| Primary Action | Competitive GABA-B receptor antagonist | Competitive GABA-B receptor antagonist |
| Affinity | Micromolar range[1][2] | Micromolar range[1][2] |
| Blood-Brain Barrier | Orally active and brain-penetrant | Limited brain penetration |
| Key Applications | In vivo studies of cognitive enhancement and antidepressant effects[3] | Primarily in vitro and peripheral studies |
Quantitative Comparison
The following tables summarize the available quantitative data for this compound and saclofen. It is critical to note that the data are compiled from different studies using varied experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: In Vitro Binding and Functional Potency
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |
| This compound | Not specified | Not specified | Not specified | IC50 | 36 µM | (--INVALID-LINK--) |
| Saclofen | Baclofen-induced depression of twitch contractions | Guinea pig ileum | - | pA2 | 5.3 |
IC50: The half maximal inhibitory concentration. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Key Differentiators
This compound is a phosphinic acid derivative known for its oral activity and ability to penetrate the blood-brain barrier. This has made it a valuable tool for in vivo studies investigating the role of GABA-B receptors in the central nervous system. Research has highlighted its potential as a cognitive enhancer and has shown antidepressant-like effects in animal models.
Saclofen , a sulphonic acid analogue of the GABA-B agonist baclofen, is one of the earlier developed selective GABA-B antagonists. Its use is more established in in vitro preparations, such as brain slices and peripheral tissues, due to its limited ability to cross the blood-brain barrier. It serves as a standard competitive antagonist for elucidating the physiological functions of GABA-B receptors in isolated systems. A study using recombinant human GABA-B1b and GABA-B2 receptors found a low sensitivity to saclofen.
Signaling Pathways and Experimental Workflow
To provide a better understanding of the context in which these antagonists are studied, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: GABA-B Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a generalized procedure for determining the binding affinity of a GABA-B receptor antagonist.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
50 µL of radioligand (e.g., [3H]-CGP54626) to a final concentration of 1-5 nM.
-
50 µL of either this compound or saclofen at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known non-labeled ligand (e.g., baclofen) for non-specific binding.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion
Both this compound and saclofen are effective competitive antagonists of the GABA-B receptor with micromolar affinities. The choice between these two compounds will largely depend on the experimental paradigm. This compound is the preferred antagonist for in vivo studies requiring central nervous system effects due to its oral bioavailability and ability to cross the blood-brain barrier. In contrast, saclofen remains a valuable tool for in vitro and peripheral tissue studies where blood-brain barrier penetration is not a factor. Researchers should carefully consider the experimental model and the specific questions being addressed when selecting the appropriate GABA-B antagonist.
References
Replicating Published Findings on Cgp 36742's Cognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive effects of Cgp 36742, a selective GABA-B receptor antagonist, with alternative compounds, supported by available experimental data. The information is compiled from published preclinical and clinical findings to facilitate the replication and extension of this research.
Comparative Analysis of Cognitive Performance
This compound, also known as SGS-742, has demonstrated pro-cognitive effects across multiple animal species in various learning and memory paradigms.[1] This section summarizes the quantitative findings from key studies and compares them with other relevant compounds where data is available.
Preclinical Efficacy in Rodent Models
This compound has been shown to improve cognitive performance in rodent models assessing different facets of learning and memory.
Table 1: Effect of this compound on Passive Avoidance Learning in Olfactory Bulbectomized (OB) Rats
| Treatment Group | N | Mean Trials to Criterion (± SEM) |
| Sham-operated | 7-8 | ~4 |
| OB + Vehicle | 7-8 | ~9 |
| OB + this compound (10 mg/kg, chronic) | 7-8 | ~5 |
Source: Nowak et al., 2006.[2][3] Note: A lower number of trials to criterion indicates improved learning.
In a study by Nowak and colleagues (2006), chronic administration of this compound was shown to reverse the learning deficit in a passive avoidance task in rats with olfactory bulbectomy, a model often used to study depression and associated cognitive impairment.[2][3] The number of trials required for the this compound-treated OB rats to reach the learning criterion was significantly lower than that for vehicle-treated OB rats, bringing their performance close to that of the sham-operated control group.
Comparison with a GABA-B Agonist (Baclofen):
While direct comparative studies with this compound are limited, research on the GABA-B agonist baclofen (B1667701) indicates that it generally impairs cognitive performance. For instance, baclofen has been shown to disrupt passive avoidance retention in rats. This opposing effect is consistent with the mechanism of action of this compound as a GABA-B receptor antagonist.
Comparison with another GABA-B Antagonist (CGP 51176):
Nowak et al. (2006) also investigated the effects of another GABA-B antagonist, CGP 51176, in the same passive avoidance paradigm.
Table 2: Effect of CGP 51176 on Passive Avoidance Learning in Olfactory Bulbectomized (OB) Rats
| Treatment Group | N | Mean Trials to Criterion (± SEM) |
| Sham-operated | 7-8 | ~4 |
| OB + Vehicle | 7-8 | ~9 |
| OB + CGP 51176 (3 mg/kg, chronic) | 7-8 | ~5 |
Source: Nowak et al., 2006. Note: A lower number of trials to criterion indicates improved learning.
Similar to this compound, chronic treatment with CGP 51176 also ameliorated the learning deficit in OB rats.
Preclinical Efficacy in Non-Human Primates
Clinical Findings in Mild Cognitive Impairment (MCI)
A phase II clinical trial investigated the efficacy of SGS-742 (this compound) in patients with mild to moderate Alzheimer's Disease. While the full detailed quantitative results are not publicly available, a summary of the findings from a study by Froestl et al. (2004) indicates that oral administration of 600 mg of SGS-742 three times a day for 8 weeks resulted in significant improvements in attention and working memory. Specifically, improvements were noted in choice reaction time, visual information processing, and the speed of pattern recognition. Unfortunately, specific statistical data from this trial is not available in the public domain.
Comparison with a Nootropic Agent (Piracetam):
Direct comparative clinical trials between this compound and other nootropics like piracetam (B1677957) are not available. However, a meta-analysis of piracetam for cognitive impairment suggests its potential efficacy, although the evidence remains a topic of discussion.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to facilitate replication.
Passive Avoidance Test in Rodents
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: A rodent is placed in the illuminated compartment. When it enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: After a specific interval (e.g., 24 hours), the animal is returned to the illuminated compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event.
-
-
Drug Administration: this compound or the vehicle is typically administered intraperitoneally (i.p.) or orally at a specified time before the acquisition trial or daily for chronic studies.
Social Recognition Test in Rats
This test evaluates short-term social memory.
-
Apparatus: A standard open-field arena.
-
Procedure:
-
Acquisition Phase (T1): An adult rat is placed in the arena with a juvenile conspecific for a fixed period (e.g., 5 minutes), and the duration of social investigation (e.g., sniffing, grooming) is recorded.
-
Recognition Phase (T2): After an inter-exposure interval (e.g., 30 minutes to 2 hours), the adult rat is re-exposed to the same juvenile rat. The duration of social investigation is again recorded. A significant reduction in investigation time during T2 compared to T1 indicates recognition of the familiar juvenile.
-
-
Drug Administration: The test compound is administered before the first exposure (T1).
Conditional Spatial Color Task in Rhesus Monkeys
This task assesses associative learning and memory.
-
Apparatus: A computer-controlled touch-screen monitor.
-
Procedure:
-
A visual cue of a specific color is presented on the screen.
-
The monkey is required to make a spatial response (e.g., touching a specific location on the screen) that is contingent on the color of the cue.
-
Correct responses are rewarded (e.g., with a food pellet or juice).
-
The association between the color cue and the correct spatial response must be learned and remembered across trials.
-
-
Drug Administration: The drug is administered prior to the testing session.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: GABA-B Receptor Antagonism
This compound exerts its cognitive-enhancing effects by acting as an antagonist at the GABA-B receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by the neurotransmitter GABA, mediates inhibitory neurotransmission. By blocking this receptor, this compound reduces GABAergic inhibition, leading to a net increase in neuronal excitability and the release of various neurotransmitters, including glutamate (B1630785) and acetylcholine, which are crucial for learning and memory processes.
Caption: this compound blocks presynaptic and postsynaptic GABA-B receptors.
Experimental Workflow: Passive Avoidance Task
The workflow for a typical passive avoidance experiment is outlined below.
Caption: Workflow of a passive avoidance experiment to assess memory.
References
- 1. This compound: the first orally active GABAB blocker improves the cognitive performance of mice, rats, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circadian Activity Associated With Spatial Learning and Memory in Aging Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CGP 36742: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of CGP 36742, a selective GABAB receptor antagonist, to maintain a safe laboratory environment and comply with regulatory standards.
This compound, also known as (3-Aminopropyl)(n-butyl)phosphinic acid, is a valuable tool in neuroscience research.[1][2] However, its safe management, from use to disposal, is critical. This guide outlines the necessary steps for its proper disposal, summarizes its key chemical and safety data, and provides a clear workflow for the disposal process.
Chemical and Safety Data Summary
A thorough understanding of the properties of this compound is the first step toward its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C7H18NO2P | Probechem |
| Molecular Weight | 179.20 g/mol | Probechem |
| CAS Number | 123690-78-8 | Cayman Chemical[1] |
| IC50 | 36 µM for GABAB receptor | MedchemExpress[3][4] |
| Appearance | Solid | Probechem |
| Solubility | 10 mM in DMSO | Probechem |
| Storage | Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 Months), -20°C (6 Months) | Probechem |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity - oral 4)
-
Causes serious eye irritation (Eye irritation 2A)
Therefore, the following precautionary measures must be taken when handling this compound:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear appropriate personal protective equipment (PPE), including eye protection and face protection.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should be conducted in a manner that minimizes risk to personnel and the environment. The following protocol is based on information from the available Safety Data Sheet and general best practices for chemical waste management.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before beginning the disposal process, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound and place it in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste (Solutions): If this compound has been dissolved in a solvent (e.g., DMSO), the entire solution should be treated as chemical waste. Do not dispose of it down the drain. Collect the solution in a labeled, sealed container compatible with the solvent used. The waste container should be clearly marked with the contents, including the name of the chemical and the solvent.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, or contaminated gloves, should be disposed of as solid chemical waste. Place these items in a designated, sealed waste bag or container.
3. Waste Storage:
-
Store the sealed chemical waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for temporary storage of chemical waste.
4. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with the Safety Data Sheet for this compound.
-
Crucially, do not allow this compound to enter sewers or surface and ground water .
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific guidelines and the most up-to-date Safety Data Sheet for the chemical .
References
Personal protective equipment for handling Cgp 36742
Essential Safety and Handling Guide for Cgp 36742
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion and eye contact. All personnel must be familiar with the information presented in the Safety Data Sheet (SDS) before commencing any work with this compound.
Hazard Classification:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| Causes serious eye irritation | Eye Irritation (Category 2A) |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures and are promptly replaced if compromised. |
| Body Protection | A standard laboratory coat must be worn at all times. |
| Respiratory | Not generally required for handling the solid form in a well-ventilated area. If there is a risk of aerosolization, a NIOSH-approved respirator appropriate for the exposure level should be used. |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling of this compound, the following procedures must be strictly followed:
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or ingestion.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
2. Weighing and Aliquoting:
-
Containment: When weighing the solid compound, perform the task within a fume hood to prevent the dispersion of dust.
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust.
-
Cleanliness: Use disposable weighing paper or a dedicated, clean weighing boat for each measurement.
3. Dissolution and Solution Handling:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3][4]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Ingestion:
-
Rinse the mouth with water.
-
Do not induce vomiting.
-
Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water.
-
Seek medical attention if irritation develops or persists.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if respiratory symptoms occur.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
-
Do Not Dispose in General Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
